molecular formula C13H24N2O2 B1290768 Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 236406-39-6

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1290768
CAS No.: 236406-39-6
M. Wt: 240.34 g/mol
InChI Key: MGHFVXFMQGQAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHFVXFMQGQAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632524
Record name tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236406-39-6
Record name tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic scaffold makes it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in utilizing this versatile molecule.

Chemical Identity and Properties

This compound, also known as 8-Boc-2,8-diazaspiro[4.5]decane, is a key intermediate in organic synthesis.[1] The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a valuable tool in the construction of complex molecules.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 236406-39-6[2]
Molecular Formula C₁₃H₂₄N₂O₂[2]
Molecular Weight 240.35 g/mol [2][3]
IUPAC Name This compound[3]
Synonyms 8-Boc-2,8-diazaspiro[4.5]decane, 2,8-Diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester[4]
Physical Form Solid or semi-solid
Storage Keep in a dark place, sealed in dry, at 2-8°C[5]

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Density 1.07 ± 0.1 g/cm³[1]
Boiling Point 337.0 ± 35.0 °C[1]
Flash Point 157.629 °C[1]
Refractive Index 1.515[1]

Synthesis and Experimental Protocols

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in a single source, a plausible synthetic route can be constructed based on general methods for the formation of diazaspirocycles and Boc-protection. A commonly cited method involves the cyclization of 1,5-dibromopentane with a protected amine, followed by esterification.[1]

A more detailed, multi-step synthesis has been reported for a related compound, tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylate, starting from 1,4-dioxaspiro[4.5]decan-8-one.[6] This suggests a versatile synthetic platform that can be adapted for the synthesis of the target molecule.

Conceptual Synthesis Workflow:

G A Starting Materials (e.g., Piperidine derivative) B Introduction of Second Nitrogen (e.g., via Michael addition or reductive amination) A->B Step 1 C Cyclization to form Diazaspiro[4.5]decane core B->C Step 2 D Boc Protection of Nitrogen at position 8 C->D Step 3 E Final Product: This compound D->E Step 4 G cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (with diazaspiro linker) EZH2 EZH2 Target Protein PROTAC->EZH2 binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (EZH2-PROTAC-E3) EZH2->Ternary E3->Ternary Ub Ubiquitin Ternary->Ub recruits PolyUb Polyubiquitinated EZH2 Ub->PolyUb transfers to EZH2 Proteasome 26S Proteasome PolyUb->Proteasome targeted to Degradation Degraded EZH2 (Peptides) Proteasome->Degradation results in G cluster_0 EZH2 Oncogenic Signaling GrowthFactors Growth Factors Receptors Receptor Tyrosine Kinases GrowthFactors->Receptors PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt EZH2 EZH2 Overexpression PI3K_Akt->EZH2 activates Wnt Wnt Signaling Wnt->EZH2 activates TumorSuppressors Tumor Suppressor Genes (e.g., p16, p21) EZH2->TumorSuppressors represses CellCycle Cell Cycle Progression EZH2->CellCycle promotes Apoptosis Inhibition of Apoptosis EZH2->Apoptosis promotes TumorSuppressors->CellCycle Cancer Cancer Progression CellCycle->Cancer Apoptosis->Cancer PROTAC EZH2-Degrading PROTAC PROTAC->EZH2 degrades

References

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate CAS 236406-39-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 236406-39-6

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and discusses its application as a privileged scaffold in drug discovery.

Core Properties

This compound is a heterocyclic compound featuring a spirocyclic system containing two nitrogen atoms. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Data
PropertyValueSource
Molecular Formula C13H24N2O2[1][2]
Molar Mass 240.34 g/mol [1][2]
Appearance Colorless to light yellow liquid, or solid/semi-solid[1]
Density 1.07 ± 0.1 g/cm³ (Predicted)[1]
Boiling Point 337.0 ± 35.0 °C (Predicted)[1]
Flash Point 157.629 °C[1]
Refractive Index 1.515[1]
pKa 11.04 ± 0.20 (Predicted)[1]
Storage Temperature 2-8°C, protected from light, sealed in dry conditions[1]
Spectroscopic Data
Spectrum TypeData
¹H NMR (500 MHz, CDCl₃) δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H)
¹³C NMR (126 MHz, CDCl₃) δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6
Infrared (IR, film) νmax 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis Protocol

A common method for the synthesis of this compound involves a multi-step process starting from 1,4-dioxaspiro[4.5]decan-8-one.[3] This approach offers a cost-effective and scalable route to the desired product.

Step 1: Synthesis of Intermediate Compound 2

  • To a solution of 1,4-dioxaspiro[4.5]decan-8-one (500 g) in ethylene glycol dimethyl ether (7.5 L) and ethanol (400 mL) in a 10 L reactor, add p-methylsulfonylmethylisocyanitrile (812 g) and potassium tert-butoxide (826 g) in portions at 0 °C.[3]

  • Stir the reaction mixture at 0 °C for 1 hour and then at 20 °C for 3 hours.[3]

  • Slowly pour the reaction solution into 3 L of an aqueous solution.

  • Extract the aqueous phase three times with ethyl acetate (2 L each).

  • Combine the organic phases, wash with 2 L of saturated brine, and dry over anhydrous sodium sulfate.[3]

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the intermediate product.[3]

Step 2: Synthesis of Intermediate Compound 3

  • Slowly add a tetrahydrofuran solution (60 mL) of the intermediate from Step 1 (6.7 g) to a lithium diisopropylamide solution (40 mL) at -50 °C.[3]

  • Stir the reaction solution at -50 °C for 30 minutes, then slowly warm to 20 °C and stir for an additional 30 minutes.[3]

  • Add 1-bromo-2-chloroethane (6.8 g) dropwise.

  • After the addition is complete, stir the reaction mixture at 20 °C for 12 hours.[3]

Note: The subsequent steps to reach the final product involve further reactions including reduction and Boc protection, specific details for which can be adapted from standard organic chemistry protocols.

Purification Protocol

Purification is typically achieved through flash chromatography on silica gel.

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 4% and increasing to 25% EtOAc/hexanes).

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Load the solution onto the column and elute with the solvent gradient.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound as a colorless to light yellow oil.

Role in Drug Discovery

The 2,8-diazaspiro[4.5]decane scaffold is considered a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a desirable starting point for the design of novel therapeutic agents with improved pharmacological properties. The introduction of such sp³-rich frameworks can lead to better solubility, metabolic stability, and binding affinity compared to flat, aromatic structures.

This compound serves as a key building block for introducing this spirocyclic motif into drug candidates. The Boc-protected amine allows for selective functionalization at the other nitrogen atom, enabling the synthesis of a diverse library of compounds for screening against various biological targets.

Visualizing the Synthetic Workflow and Application

The following diagrams illustrate the general synthetic workflow and the logical role of this compound in drug discovery.

G cluster_synthesis General Synthetic Workflow A Starting Material (e.g., 1,4-dioxaspiro[4.5]decan-8-one) B Multi-step Synthesis (Cyclization, Reduction, etc.) A->B Reaction Steps C This compound B->C Crude Product D Purification (Flash Chromatography) C->D E Pure Product D->E

Caption: General synthetic workflow for this compound.

G cluster_drug_discovery Role in Drug Discovery A This compound (Privileged Scaffold Building Block) B Deprotection (Boc Removal) A->B D Functionalization at N-2 A->D C Functionalization at N-8 B->C E Diverse Library of Spirocyclic Compounds C->E D->E F High-Throughput Screening E->F G Lead Compound Identification F->G H Lead Optimization G->H I Drug Candidate H->I

Caption: Logical workflow for the use of the title compound in drug discovery.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1] It is harmful if swallowed or inhaled.[2]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]

First Aid Measures:

  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[1]

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, a key intermediate in the development of novel therapeutics, including its application as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). This document details a common and effective multi-step synthetic route, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as 8-Boc-2,8-diazaspiro[4.5]decane, is a valuable heterocyclic building block in medicinal chemistry. Its rigid spirocyclic scaffold is incorporated into various drug candidates to modulate their physicochemical and pharmacokinetic properties. Notably, this compound has gained significant attention as a linker component in the design of PROTACs, which are emerging as a powerful modality for targeted protein degradation. This guide outlines a robust and reproducible synthetic pathway commencing from the readily available starting material, 1-benzyl-4-piperidone.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a four-step sequence:

  • Reductive Amination: Formation of the key intermediate, N-benzyl-4-(cyanomethylamino)piperidine, via reductive amination of 1-benzyl-4-piperidone with aminoacetonitrile.

  • Reductive Cyclization: Intramolecular cyclization of the aminonitrile intermediate to yield the core spirocyclic structure, 8-benzyl-2,8-diazaspiro[4.5]decane.

  • Debenzylation: Removal of the N-benzyl protecting group to afford the parent diamine, 2,8-diazaspiro[4.5]decane.

  • Selective Boc Protection: Regioselective protection of the secondary amine at the 8-position with a tert-butoxycarbonyl (Boc) group to yield the final product.

The overall synthetic scheme is depicted below:

G A 1-Benzyl-4-piperidone C N-Benzyl-4-(cyanomethylamino)piperidine A->C Reductive Amination B Aminoacetonitrile B->C D 8-Benzyl-2,8-diazaspiro[4.5]decane C->D Reductive Cyclization E 2,8-Diazaspiro[4.5]decane D->E Debenzylation F This compound E->F Selective Boc Protection

Figure 1: Overall synthetic pathway.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with representative quantitative data.

Step 1: Synthesis of N-Benzyl-4-(cyanomethylamino)piperidine

This step involves the formation of an aminonitrile intermediate through the reductive amination of 1-benzyl-4-piperidone with aminoacetonitrile. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Experimental Protocol:

To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) and aminoacetonitrile hydrochloride (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be used in the next step without further purification.

ParameterValue
Starting Material 1-Benzyl-4-piperidone
Reagents Aminoacetonitrile HCl, NaBH(OAc)₃
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours
Yield >90% (crude)

Table 1: Quantitative data for the synthesis of N-benzyl-4-(cyanomethylamino)piperidine.

Step 2: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane

The core spirocyclic structure is formed through the reductive cyclization of the aminonitrile intermediate. This is typically achieved using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation under pressure.

Experimental Protocol (Catalytic Hydrogenation):

The crude N-benzyl-4-(cyanomethylamino)piperidine (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol, containing a catalyst like Raney nickel or platinum oxide. The mixture is then subjected to hydrogenation in a high-pressure reactor (e.g., Parr apparatus) under a hydrogen atmosphere (typically 50-100 psi) at elevated temperature (50-80 °C) for 12-24 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to give 8-benzyl-2,8-diazaspiro[4.5]decane.

ParameterValue
Starting Material N-Benzyl-4-(cyanomethylamino)piperidine
Reagents H₂, Raney Nickel
Solvent Ethanol
Temperature 60 °C
Pressure 80 psi
Reaction Time 18 hours
Yield 70-85%

Table 2: Quantitative data for the synthesis of 8-benzyl-2,8-diazaspiro[4.5]decane.

Step 3: Synthesis of 2,8-Diazaspiro[4.5]decane

The removal of the N-benzyl protecting group is accomplished by catalytic hydrogenation, typically using palladium on carbon as the catalyst.

Experimental Protocol:

8-Benzyl-2,8-diazaspiro[4.5]decane (1 equivalent) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off through Celite, and the solvent is removed under reduced pressure to yield 2,8-diazaspiro[4.5]decane, which is often used directly in the next step.

ParameterValue
Starting Material 8-Benzyl-2,8-diazaspiro[4.5]decane
Reagents H₂, 10% Pd/C
Solvent Methanol
Temperature Room Temperature
Reaction Time 12-24 hours
Yield Quantitative

Table 3: Quantitative data for the synthesis of 2,8-diazaspiro[4.5]decane.

Step 4: Synthesis of this compound

The final step is the selective protection of the less sterically hindered secondary amine at the 8-position with a Boc group. This is a critical step to ensure the correct isomer is obtained.

Experimental Protocol:

To a solution of 2,8-diazaspiro[4.5]decane (1 equivalent) in a solvent such as dichloromethane or a mixture of dioxane and water, is added a base like triethylamine or sodium bicarbonate. Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) is then added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

ParameterValue
Starting Material 2,8-Diazaspiro[4.5]decane
Reagents Di-tert-butyl dicarbonate (Boc₂O), Triethylamine
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Yield 80-95%

Table 4: Quantitative data for the synthesis of this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of the target compound.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Debenzylation cluster_3 Step 4: Selective Boc Protection A Mix 1-Benzyl-4-piperidone and Aminoacetonitrile HCl in DCM B Add NaBH(OAc)₃ A->B C Stir at RT for 12-24h B->C D Work-up and Extraction C->D E Dissolve crude aminonitrile in EtOH with Raney Nickel D->E F Hydrogenate under pressure (80 psi, 60°C, 18h) E->F G Filter catalyst and concentrate F->G H Purify by column chromatography G->H I Dissolve 8-benzyl-spirodiamine in MeOH with 10% Pd/C H->I J Stir under H₂ atmosphere (RT, 12-24h) I->J K Filter catalyst and concentrate J->K L Dissolve spirodiamine in DCM with Triethylamine at 0°C K->L M Add Boc₂O L->M N Stir for 4-12h M->N O Work-up, Extraction, and Purification N->O

Figure 2: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to this important building block. The detailed protocols and quantitative data serve as a valuable resource for researchers in academic and industrial settings. The straightforward nature of the reactions and the commercial availability of the starting materials make this synthetic pathway amenable to large-scale production for drug discovery and development programs. The strategic use of protecting groups and well-established reaction conditions ensures high yields and purity of the final product, facilitating its use in the synthesis of complex molecular architectures.

In-Depth Technical Guide: Characterization of 8-Boc-2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Boc-2,8-diazaspiro[4.5]decane, also known by its IUPAC name tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core and the presence of a Boc-protected amine make it a valuable intermediate for synthesizing a variety of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and Histone Deacetylase (HDAC) inhibitors. This guide provides a comprehensive overview of the available characterization data and relevant experimental protocols for this compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of 8-Boc-2,8-diazaspiro[4.5]decane is presented in Table 1. This data is essential for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Data for 8-Boc-2,8-diazaspiro[4.5]decane

PropertyValueSource
CAS Number 236406-39-6[1]
Molecular Formula C₁₃H₂₄N₂O₂[1]
Molecular Weight 240.35 g/mol [1]
IUPAC Name This compound[1]
Appearance Solid, semi-solid, or liquid[2]
Purity Typically ≥97%[1]
Storage Conditions 2-8°C, sealed in dry, dark place[2]

Spectroscopic and Analytical Data

Table 2: Summary of Spectroscopic and Analytical Data

TechniqueData
¹H NMR Expected signals for the Boc group (singlet, ~1.4 ppm, 9H) and the aliphatic protons of the diazaspiro[4.5]decane core (multiplets, ~1.5-3.5 ppm).
¹³C NMR Expected signals for the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~155 ppm), and the aliphatic carbons of the diazaspiro[4.5]decane core.
Mass Spectrometry (MS) Expected [M+H]⁺ ion at m/z 241.19.
Infrared (IR) Spectroscopy Expected characteristic peaks for N-H stretching (if the secondary amine is not fully protected), C-H stretching, and the C=O stretch of the Boc carbamate group (~1680-1700 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Used to determine purity, typically reported as >95%.

Experimental Protocols

Detailed experimental protocols for the synthesis of 8-Boc-2,8-diazaspiro[4.5]decane are often proprietary or found within the extensive experimental sections of patents. However, a general synthetic approach can be inferred from related literature and patent disclosures. A plausible synthetic workflow is outlined below.

General Synthesis of Diaza[4.5]spirodecane Core

The synthesis of the diazaspiro[4.5]decane core often involves a multi-step sequence starting from more readily available starting materials. One potential route, adapted from methodologies for similar spirocyclic systems, is the construction of the spirocyclic framework followed by functional group manipulations. For example, a common strategy involves the use of a Dieckmann condensation or a double Michael addition to form the carbocyclic ring, followed by the introduction of the nitrogen atoms.

A patent for the synthesis of 1,8-diazaspiro[4.5]decane derivatives (CN102070633B) highlights a method that could potentially be adapted. This involves the reaction of N-protected 4-piperidone derivatives to construct the spirocyclic system.

Boc Protection

Once the 2,8-diazaspiro[4.5]decane core is obtained, the introduction of the tert-butoxycarbonyl (Boc) protecting group onto one of the secondary amines is a standard procedure.

Protocol: Boc Protection of a Secondary Amine

  • Dissolve the 2,8-diazaspiro[4.5]decane starting material in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel to yield the pure 8-Boc-2,8-diazaspiro[4.5]decane.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of a synthesized or procured sample of 8-Boc-2,8-diazaspiro[4.5]decane to confirm its identity and purity.

Characterization Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Identification cluster_2 Purity and Final Confirmation cluster_3 Decision start Sample of 8-Boc-2,8-diazaspiro[4.5]decane tlc Thin Layer Chromatography (TLC) - Assess purity - Determine appropriate solvent system for column chromatography start->tlc nmr NMR Spectroscopy - ¹H NMR for proton environment - ¹³C NMR for carbon skeleton tlc->nmr ms Mass Spectrometry (MS) - Confirm molecular weight nmr->ms ir Infrared (IR) Spectroscopy - Identify functional groups (C=O, N-H) ms->ir hplc High-Performance Liquid Chromatography (HPLC) - Quantify purity ir->hplc elemental Elemental Analysis - Confirm elemental composition hplc->elemental pass Characterization Complete (Data matches expected values) elemental->pass fail Characterization Failed (Data does not match) elemental->fail Mismatch repurify Repurify Sample fail->repurify repurify->tlc

A logical workflow for the characterization of 8-Boc-2,8-diazaspiro[4.5]decane.

Applications in Signaling Pathways and Drug Development

8-Boc-2,8-diazaspiro[4.5]decane serves as a crucial linker in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The diazaspiro[4.5]decane moiety provides a rigid and synthetically versatile scaffold to connect the target-binding ligand and the E3 ligase ligand.

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a linker derived from 8-Boc-2,8-diazaspiro[4.5]decane.

PROTAC Mechanism cluster_0 PROTAC-Mediated Protein Degradation protac PROTAC (with diazaspiro linker) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Polyubiquitination ternary->poly_ub Ubiquitination ub Ubiquitin ub->poly_ub proteasome Proteasome poly_ub->proteasome Recognition degradation Protein Degradation proteasome->degradation

General mechanism of a PROTAC utilizing a diazaspiro-based linker.

Conclusion

8-Boc-2,8-diazaspiro[4.5]decane is a valuable synthetic intermediate with growing importance in the development of novel therapeutics. While detailed, publicly available characterization data is somewhat limited, this guide provides a consolidated overview of its key properties and a framework for its synthesis and characterization. Researchers are encouraged to consult certificates of analysis from commercial suppliers and the experimental sections of relevant patents for more specific data. The provided workflows and diagrams offer a logical approach to its analysis and a conceptual understanding of its application in drug discovery.

References

Physical and chemical properties of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its application in the development of targeted therapies, particularly as a core structure for kinase inhibitors.

Physicochemical Properties

This compound is a versatile organic compound utilized as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] A comprehensive summary of its physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C13H24N2O2[1][2]
Molar Mass 240.34 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 236406-39-6[1][2]
Appearance Colorless to light yellow liquid; may also be a solid or semi-solid[1]
Predicted Density 1.07 ± 0.1 g/cm³[1]
Predicted Boiling Point 337.0 ± 35.0 °C[1]
Flash Point 157.629 °C[1]
Purity Typically ≥98%
Storage Conditions Store at 2-8°C in a dry, dark, and sealed container

Synthesis and Characterization

G cluster_synthesis General Synthetic Workflow cluster_analysis Analysis and Purification A Starting Materials: 1,5-Dibromopentane and Tert-butylamine B Cyclization Reaction A->B C Intermediate: 2,8-diazaspiro[4.5]decane B->C D Esterification with Di-tert-butyl dicarbonate (Boc)2O C->D E Final Product: This compound D->E F Purification: Flash Chromatography E->F G Structural Confirmation: NMR Spectroscopy (1H & 13C) F->G H Purity Assessment: HPLC F->H I Molecular Weight Verification: Mass Spectrometry F->I

Caption: General workflow for synthesis and analysis.

General Synthetic Protocol

The synthesis of this compound is typically achieved through the cyclization of 1,5-dibromopentane with tert-butylamine to form the spirocyclic core, followed by esterification.[1]

Step 1: Cyclization to form 2,8-diazaspiro[4.5]decane In a typical procedure, 1,5-dibromopentane is reacted with an excess of tert-butylamine in a suitable solvent, such as a polar aprotic solvent, under elevated temperatures to facilitate the double nucleophilic substitution and subsequent cyclization to form the diazaspiro[4.5]decane core.

Step 2: Boc Protection The resulting secondary amine of the 2,8-diazaspiro[4.5]decane is then protected with a tert-butyloxycarbonyl (Boc) group. This is commonly achieved by reacting the intermediate with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The reaction progress is monitored by thin-layer chromatography (TLC).

Purification

The crude product is typically purified using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often employed to elute the final product.

Analytical Characterization

The structure and purity of the final compound are confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm) and the protons of the spirocyclic core.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), and the carbons of the diazaspiro[4.5]decane framework.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ is approximately 241.19 g/mol .

Applications in Drug Discovery

The 2,8-diazaspiro[4.5]decane scaffold is of significant interest in drug discovery due to its conformational rigidity and the ability to introduce substituents in defined spatial orientations. Derivatives of this core have shown potent activity as kinase inhibitors.

Inhibition of RIPK1 Signaling Pathway

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of cellular necroptosis and inflammation, making it an attractive target for the treatment of various inflammatory diseases.

RIPK1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI recruits RIPK1 RIPK1 ComplexI->RIPK1 activates ComplexII Complex II (FADD, Caspase-8) ComplexI->ComplexII transitions to NFkB NF-κB Activation (Pro-survival & Inflammation) RIPK1->NFkB Necrosome Necrosome (RIPK1, RIPK3, MLKL) RIPK1->Necrosome forms Apoptosis Apoptosis ComplexII->Apoptosis Necroptosis Necroptosis Necrosome->Necroptosis Inhibitor 2,8-Diazaspiro[4.5]decane Derivative Inhibitor->RIPK1 inhibits

Caption: Inhibition of the RIPK1 signaling pathway.

Dual Inhibition of TYK2/JAK1 Signaling Pathway

Furthermore, certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). This dual inhibition is a promising strategy for the treatment of inflammatory bowel disease and other autoimmune disorders.

TYK2_JAK1_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT Proteins TYK2->STAT phosphorylates JAK1->STAT phosphorylates GeneTranscription Gene Transcription (Inflammation & Immune Response) STAT->GeneTranscription dimerizes & translocates to nucleus Inhibitor 2,8-Diazaspiro[4.5]decane Derivative Inhibitor->TYK2 inhibits Inhibitor->JAK1 inhibits

Caption: Dual inhibition of the TYK2/JAK1 pathway.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, offering a rigid and tunable platform for the design of novel therapeutics. Its utility has been demonstrated in the development of potent kinase inhibitors for inflammatory and autoimmune diseases. Further exploration of this privileged structure is likely to yield additional drug candidates with novel mechanisms of action. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers in the field.

References

Technical Guide: Solubility Profile of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 236406-39-6) is a key heterocyclic building block in medicinal chemistry and drug discovery. Its spirocyclic scaffold is of significant interest for the development of novel therapeutics, appearing in various patent applications for compounds targeting a range of biological pathways.[1] As a synthetic intermediate, understanding its solubility is critical for reaction optimization, purification, formulation, and handling.

This technical guide provides a comprehensive overview of the known and predicted solubility characteristics of this compound. Due to the absence of publicly available quantitative solubility data, this guide leverages structural analysis and information from synthetic procedures to provide a robust predictive assessment. Furthermore, it details a standardized experimental protocol for determining its thermodynamic solubility.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are essential for understanding the compound's behavior in various solvent systems.

PropertyValueSource(s)
CAS Number 236406-39-6[1][2][3]
Molecular Formula C₁₃H₂₄N₂O₂[2][3][4]
Molecular Weight 240.34 g/mol [2][4]
Physical Form Solid, Semi-solid, or liquid
Predicted Density 1.07 ± 0.1 g/cm³[2]
Predicted Boiling Point 337.0 ± 35.0 °C[2]
Storage Temperature 2-8°C, sealed in dry, dark place

Predicted Solubility Profile

While specific quantitative data is not available in the literature, a qualitative solubility profile can be predicted based on the molecule's structural features. The presence of a bulky, nonpolar tert-butoxycarbonyl (Boc) group suggests solubility in nonpolar organic solvents. Conversely, the spirocyclic diamine core, containing a secondary amine, introduces polarity and the potential for hydrogen bonding, which would favor solubility in polar solvents. This amphiphilic nature suggests broad compatibility with a range of solvents.

The following table provides a predicted qualitative solubility profile. This is inferred from its structural properties and solvents used in its synthesis and purification as described in related patents and chemical literature.[5]

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighCapable of solvating both the polar amine and the less polar Boc-protected portion.
Chlorinated Dichloromethane (DCM), ChloroformHighEffective at dissolving organic compounds with moderate polarity.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighGood general solvents for Boc-protected amines.
Alcohols Methanol, EthanolModerateThe amine group can hydrogen bond, but the bulky Boc group may limit high solubility.
Esters Ethyl AcetateModerateCommonly used in the purification of similar compounds.
Aqueous Water, Buffered Solutions (e.g., PBS)LowThe large nonpolar surface area from the Boc group and carbon scaffold is expected to dominate, leading to poor water solubility.
Nonpolar Hexanes, TolueneLow to ModerateThe Boc group enhances lipophilicity, but the polar amine core will limit solubility in highly nonpolar solvents. Toluene is likely a better solvent than hexanes.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[6] This protocol is a standardized procedure for researchers to obtain quantitative solubility data for this compound.

Materials and Equipment
  • Test Compound: this compound (solid form)

  • Solvents: High-purity (e.g., HPLC grade) solvents of interest

  • Glass Vials: With PTFE-lined screw caps (e.g., 4 mL)

  • Analytical Balance: Capable of measuring to ±0.01 mg

  • Shaker/Incubator: Capable of maintaining constant temperature (e.g., 25°C or 37°C) and agitation

  • Centrifuge: To pellet undissolved solid

  • Filtration System: Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric Flasks and Pipettes: For accurate dilutions

  • Analytical Instrument: HPLC-UV or LC-MS/MS for quantification

  • pH Meter: For aqueous buffer preparation

Protocol Steps
  • Preparation of Saturated Solution:

    • Add an excess amount of the solid test compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., 2-5 mg).

    • Accurately add a known volume of the desired solvent (e.g., 2 mL) to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaker-incubator set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[7]

  • Phase Separation:

    • After incubation, allow the vials to stand at the same constant temperature for a short period to allow larger particles to settle.

    • To remove undissolved solid, either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

      • Filtration: Carefully draw the supernatant into a syringe and filter through a chemically compatible 0.22 µm syringe filter into a clean vial. Discard the initial few drops of filtrate to avoid any adsorption effects.

  • Quantification:

    • Prepare a series of calibration standards of the test compound in the same solvent.

    • Accurately dilute a known volume of the clear filtrate into the appropriate concentration range for the analytical method.

    • Analyze the diluted samples and calibration standards using a validated HPLC-UV or LC-MS/MS method.

    • Determine the concentration of the dissolved compound in the filtrate from the calibration curve.

  • Calculation:

    • Calculate the solubility (S) using the following formula, accounting for the dilution factor:

      • S (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

Considerations
  • Purity: Ensure the test compound has high purity, as impurities can affect solubility.

  • pH: For aqueous solutions, use buffers to maintain a constant pH, as the solubility of amines is pH-dependent.

  • Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.

  • Solid State: The crystalline form (polymorph) of the solid can influence solubility. Characterize the solid form if possible.

Visualizations

Diagram of Structural Influences on Solubility

The following diagram illustrates how the different chemical moieties of this compound contribute to its overall predicted solubility profile.

G Figure 1: Structural Contributions to Solubility cluster_molecule This compound cluster_properties Predicted Solubility Characteristics Boc Boc Group (tert-butoxycarbonyl) Nonpolar_Sol Solubility in Nonpolar Solvents (e.g., Toluene, DCM) Boc->Nonpolar_Sol Increases Lipophilicity Aqueous_Insol Low Aqueous Solubility Boc->Aqueous_Insol Contributes to low water solubility Core Spirocyclic Core Core->Nonpolar_Sol Carbon scaffold contributes to nonpolarity Polar_Sol Solubility in Polar Solvents (e.g., Alcohols, DMSO) Core->Polar_Sol Contributes to Polarity Amine Secondary Amine Amine->Polar_Sol Increases Polarity, H-bonding

Figure 1: Structural Contributions to Solubility
Experimental Workflow for Solubility Determination

This diagram outlines the logical flow of the shake-flask method for determining thermodynamic solubility.

G Figure 2: Shake-Flask Experimental Workflow prep 1. Sample Preparation - Add excess solid to vial - Add known volume of solvent equil 2. Equilibration - Agitate at constant temp. (24-48 hours) prep->equil sep 3. Phase Separation - Centrifuge or filter (0.22 µm) - Collect clear supernatant equil->sep quant 4. Quantification - Prepare calibration standards - Dilute supernatant - Analyze by HPLC or LC-MS sep->quant calc 5. Calculation - Determine concentration - Calculate final solubility value quant->calc

Figure 2: Shake-Flask Experimental Workflow

References

Spectroscopic Characterization of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data presented below serves to confirm the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegration
4.02 – 3.96m2H
3.72br s1H
3.52 - 3.41m1H
3.33tdd, J = 11.6, 3.7, 2.3 Hz2H
3.26 – 3.17m1H
1.92br s1H
1.87 – 1.72m4H
1.53 – 1.28m13H

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

Chemical Shift (δ ppm)
155.3
79.3
68.4
68.2
61.3
46.9
38.7
30.2
28.7
28.3
27.1
24.1
Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data (Film)

Wavenumber (νmax cm⁻¹)Functional Group Assignment
2957C-H stretch (alkane)
2843C-H stretch (alkane)
1691C=O stretch (carbamate)
1479C-H bend (alkane)
1455C-H bend (alkane)
1391C-H bend (alkane)
1365C-H bend (tert-butyl)
1240C-N stretch
1169C-O stretch
Mass Spectrometry (MS)

While experimental mass spectrometry data for this compound was not available in the reviewed literature, the theoretical molecular weight can be calculated from its chemical formula, C₁₃H₂₄N₂O₂.

  • Molecular Formula: C₁₃H₂₄N₂O₂

  • Molar Mass: 240.34 g/mol [1]

  • Exact Mass: 240.1838 g/mol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • The instrument is tuned and shimmed to the deuterium lock signal of CDCl₃.

    • A standard single-pulse experiment is performed.

    • The spectral width is set to encompass all proton signals (typically 0-12 ppm).

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is performed.

    • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: A thin film of neat this compound is prepared on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: An FT-IR spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the clean, empty sample compartment is recorded.

    • The prepared salt plate with the sample is placed in the spectrometer's sample holder.

    • The sample spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS) Protocol
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition:

    • The sample solution is introduced into the ion source, typically via direct infusion or after separation by liquid chromatography.

    • The molecules are ionized, and the resulting ions are guided into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The resulting data is plotted as a mass spectrum, which shows the relative intensity of different ions as a function of their m/z ratio.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample preparation to the final structural elucidation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_elucidation Structural Elucidation Sample Compound of Interest NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Analysis NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR_Analysis IR_Analysis IR Spectroscopy IR_Prep->IR_Analysis MS_Analysis Mass Spectrometry MS_Prep->MS_Analysis NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Analysis->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Analysis->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Analysis->MS_Data Structure Final Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the logical workflow for the spectroscopic analysis of a chemical compound.

References

In-Depth Technical Guide to 8-Boc-2,8-diazaspiro[4.5]decane for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Linker for Next-Generation Therapeutics

8-Boc-2,8-diazaspiro[4.5]decane, a key building block in modern medicinal chemistry, is gaining significant attention for its role as a rigid and versatile linker in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its commercial availability, synthesis, and application for researchers, scientists, and drug development professionals.

Commercial Availability

8-Boc-2,8-diazaspiro[4.5]decane is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development needs. The compound is available as both the free base and the hydrochloride salt, with purities generally exceeding 97%. Below is a summary of representative suppliers and their product details. Pricing is subject to change and should be confirmed by requesting a quote from the respective suppliers.

SupplierProduct NameCAS NumberPurityCatalog Number
MedChemExpress8-Boc-2,8-Diazaspiro[4.5]decane236406-39-6>98%HY-WAA0067
MedChemExpress8-Boc-2,8-Diazaspiro[4.5]decane hydrochloride851325-42-3>98%HY-30592
Advanced ChemBlocks8-Boc-2,8-diaza-spiro[4.5]decane236406-39-697%C-3489
ChemScene8-Boc-2,8-Diazaspiro[4.5]decane hydrochloride851325-42-3≥97%CS-0000481
Sigma-Aldrichtert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate236406-39-698%AMBH2D700654

Physicochemical Properties

A summary of the key physicochemical properties of 8-Boc-2,8-diazaspiro[4.5]decane is provided in the table below. These properties are crucial for assessing its suitability for various synthetic and biological applications.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂MedChemExpress[1]
Molecular Weight 240.35 g/mol MedChemExpress[1]
CAS Number 236406-39-6Advanced ChemBlocks[2]
Appearance Solid or Semi-solidSigma-Aldrich
Storage Keep in dark place, sealed in dry, 2-8°CSigma-Aldrich
Topological Polar Surface Area (TPSA) 41.6 ŲChemScene[3]
XLogP3 2.4ChemScene[3]

Synthesis and Experimental Protocols

General Synthetic Scheme:

A plausible synthetic route involves the construction of the spirocyclic core followed by functionalization. For instance, a common strategy for building the 2,8-diazaspiro[4.5]decane skeleton involves the reaction of an N-protected 4-piperidone derivative with a suitable three-carbon unit, followed by cyclization and reduction.

Illustrative Experimental Protocol (based on related syntheses):

  • Step 1: Formation of a Spirocyclic Intermediate. An N-Boc-4-piperidone can be reacted with a suitable reagent, such as a malonate derivative, in the presence of a base to initiate a cascade of reactions leading to a spirocyclic intermediate.

  • Step 2: Reduction and Deprotection. The resulting intermediate, often a dione, can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the saturated diazaspiro[4.5]decane core. This step may also cleave certain protecting groups.

  • Step 3: Selective Boc Protection. The final step involves the selective protection of one of the secondary amines with a di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield 8-Boc-2,8-diazaspiro[4.5]decane.

Researchers should consult relevant patents and synthetic literature for detailed reaction conditions and characterization data for analogous compounds to optimize the synthesis of 8-Boc-2,8-diazaspiro[4.5]decane.

Application in PROTAC-Mediated Protein Degradation

A significant application of 8-Boc-2,8-diazaspiro[4.5]decane is its use as a rigid linker in the design of PROTACs. The spirocyclic nature of this linker provides conformational constraint, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.

EZH2 Degradation Pathway:

A notable example is the incorporation of a 2,8-diazaspiro[4.5]decane linker into a PROTAC targeting the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator implicated in various cancers.[4] The PROTAC facilitates the recruitment of an E3 ligase, such as Cereblon (CRBN), to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation can inhibit both the catalytic and non-catalytic functions of EZH2, resulting in the modulation of downstream gene expression related to cell cycle progression and apoptosis.[4]

EZH2_PROTAC_Pathway Conceptual Pathway of an EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane Linker cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery cluster_Downstream_Effects Downstream Cellular Effects EZH2_ligand EZH2 Ligand Linker 2,8-diazaspiro[4.5]decane Linker EZH2_ligand->Linker EZH2 EZH2 Protein EZH2_ligand->EZH2 binds E3_ligand E3 Ligase Ligand (e.g., for CRBN) Linker->E3_ligand E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_ligand->E3_Ligase binds Proteasome 26S Proteasome EZH2->Proteasome targeted for degradation Ub Ubiquitin E3_Ligase->Ub recruits Ub->EZH2 polyubiquitinates Cell_Cycle Cell Cycle Arrest Proteasome->Cell_Cycle leads to Apoptosis Induction of Apoptosis Proteasome->Apoptosis leads to

Figure 1. Conceptual signaling pathway of an EZH2-targeting PROTAC utilizing a 2,8-diazaspiro[4.5]decane linker.

Experimental Workflow for PROTAC Synthesis:

The synthesis of a PROTAC using 8-Boc-2,8-diazaspiro[4.5]decane as a linker typically involves a convergent synthetic strategy. The Boc-protected amine allows for selective functionalization of the other amine group, followed by deprotection and subsequent reaction to attach the second ligand.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_Starting_Materials Starting Materials cluster_Synthesis_Steps Synthetic Steps cluster_Final_Product Final Product Linker 8-Boc-2,8-diazaspiro[4.5]decane Step1 Step 1: Couple Ligand 1 to the free amine of the linker Linker->Step1 Ligand1 Target Protein Ligand (e.g., for EZH2) Ligand1->Step1 Ligand2 E3 Ligase Ligand (e.g., for CRBN) Step3 Step 3: Couple Ligand 2 to the newly freed amine Ligand2->Step3 Step2 Step 2: Deprotect the Boc-protected amine Step1->Step2 Step2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

References

The Ascendance of Spirocyclic Diamines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can unlock new biological space and provide superior drug-like properties is a perpetual driving force in medicinal chemistry. Among the rising stars in this endeavor are spirocyclic diamines, a class of molecules characterized by two rings sharing a single carbon atom, with at least one nitrogen atom in each ring. Their inherent three-dimensionality, conformational rigidity, and synthetic tractability have positioned them as privileged scaffolds in the design of a new generation of therapeutics. This technical guide provides an in-depth exploration of spirocyclic diamines, covering their synthesis, biological significance, and application in drug discovery, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

The Spirocyclic Diamine Advantage: Navigating Chemical Space with 3D Scaffolds

The introduction of spirocyclic motifs into drug candidates has been shown to significantly enhance a range of critical properties.[1][2] Unlike their flat, aromatic counterparts, spirocycles possess a higher fraction of sp3-hybridized carbons, leading to a more three-dimensional architecture.[3] This spatial complexity can facilitate more precise and selective interactions with biological targets, often leading to improved potency and a better side-effect profile.[1][4]

The diamine functionality further enhances the utility of these scaffolds. The nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for molecular recognition at the active sites of enzymes and receptors. Additionally, their basicity can be fine-tuned to optimize pharmacokinetic properties such as solubility and cell permeability.[4]

Synthesis of Key Spirocyclic Diamine Scaffolds

The development of efficient and scalable synthetic routes is paramount to the widespread adoption of any new chemical scaffold. Several methods have been established for the synthesis of various spirocyclic diamines.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

A practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by cyclization.[5]

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [5]

  • Step 1: Reductive Amination. To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, aniline (1.0 eq) and acetic acid (1.0 eq) are added. The mixture is stirred to form the iminium ion. Sodium triacetoxyborohydride (1.5 eq) is then added, and the reaction is stirred until completion to yield (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

  • Step 2: Cyclization. The product from Step 1 (1.0 eq) is dissolved in THF. Potassium tert-butoxide (t-BuOK, 2.2 eq, 1.0 M solution in THF) is added, and the reaction mixture is heated to 70 °C in a sealed tube. After 90 minutes, an additional 1.0 equivalent of t-BuOK is added, and heating is continued for another hour. The reaction is then cooled, filtered to remove KCl, and the solvent is evaporated to yield 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[5]

Synthesis of Diazaspiro[4.5]decanes

A one-step domino reaction has been developed for the synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds from unactivated yne-en-ynes and aryl halides in the presence of a palladium catalyst.[6]

Experimental Protocol: Palladium-Catalyzed Domino Synthesis of Diazaspiro[4.5]decanes [6]

  • A mixture of the yne-en-yne (1.0 eq), aryl halide (1.2 eq), Pd(OAc)2 (5 mol%), and PPh3 (10 mol%) in a suitable solvent is heated under an inert atmosphere. The reaction proceeds through a cascade of C-C bond formations to afford the diazaspiro[4.5]decane product.

Biological Applications and Quantitative Data

Spirocyclic diamines have shown promise in targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and kinases.

Spirocyclic Diamines as GPCR Ligands

Spirocyclic scaffolds have been incorporated into ligands for various GPCRs, including muscarinic acetylcholine receptors (mAChRs) and sigma receptors, demonstrating the potential for high affinity and selectivity.

Table 1: Binding Affinities of Spirocyclic Diamine-Based GPCR Ligands

Compound IDSpirocyclic CoreTargetKi (nM)Reference
1a-1 azepane-azocaneM4 mAChR~1000[7]
23a dispiro[piperidine-cyclohexane]σ1 Receptor3.6[8]
Spirocyclic Diamines as Kinase Inhibitors

The rigid framework of spirocyclic diamines is well-suited for targeting the ATP-binding site of kinases, leading to the development of potent and selective inhibitors.

Table 2: Inhibitory Activity of Spirocyclic Diamine-Based Kinase Inhibitors

Compound IDSpirocyclic CoreKinase TargetIC50 (nM)Reference
Compound 21 2,4-diaminopyrimidine macrocycleHPK11.0[9]
DCLK1-IN-1 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][5][10]diazepin-6-oneDCLK1<10[11]

Pharmacokinetic Properties

The three-dimensional nature of spirocyclic diamines can lead to improved pharmacokinetic profiles compared to their flatter counterparts, including enhanced solubility and metabolic stability.

Table 3: Pharmacokinetic Parameters of Selected Spirocyclic Compounds

CompoundT1/2 (h)Cmax (ng/mL)AUC (hr*ng/mL)Oral Bioavailability (%)Reference
Nitisinone 54.0 (SD 9.8)9,890 (SD 1,510)433,000 (SD 71,100)N/A[12]
DCLK1-IN-1 2.09N/A1269.5N/A[11]
4-hydroxyisoleucine 0.62N/AN/APredicted Low[13]

Note: Data for Nitisinone and 4-hydroxyisoleucine are for spirocyclic and non-spirocyclic diamine compounds, respectively, and are included for comparative context of pharmacokinetic parameter reporting.

Signaling Pathways and Mechanistic Insights

To understand the therapeutic potential of spirocyclic diamine-based drugs, it is crucial to visualize their impact on cellular signaling pathways.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Spirocyclic diamines have been identified as modulators of mAChRs. The M4 receptor, a target for neuropsychiatric disorders, signals through Gi/o proteins to inhibit adenylyl cyclase.

mAChR_Signaling mAChR M4 mAChR G_protein Gi/o Protein mAChR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Neuronal excitability) PKA->Response Phosphorylates Spiro_Diamine Spirocyclic Diamine (Antagonist) Spiro_Diamine->mAChR

mAChR Signaling Inhibition by a Spirocyclic Diamine Antagonist.
RAF-MEK-ERK (MAPK) Signaling Pathway

Spirocyclic diamines are being explored as kinase inhibitors, including those targeting the RAF-MEK-ERK pathway, which is frequently dysregulated in cancer.

MAPK_Signaling cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cell_Response Regulates Gene Expression Spiro_Diamine_Inhibitor Spirocyclic Diamine (RAF Inhibitor) Spiro_Diamine_Inhibitor->RAF Inhibits

Inhibition of the RAF-MEK-ERK Pathway by a Spirocyclic Diamine.

Conclusion and Future Directions

Spirocyclic diamines represent a compelling and increasingly important class of scaffolds for modern drug discovery. Their unique three-dimensional structures offer a powerful tool to overcome the limitations of traditional flat molecules, enabling the development of more potent, selective, and safer medicines. As synthetic methodologies continue to advance and our understanding of their structure-activity relationships deepens, we can anticipate the emergence of a new wave of innovative therapeutics built upon these remarkable molecular architectures. The continued exploration of this rich chemical space holds immense promise for addressing a wide range of unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: The Use of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a versatile bifunctional scaffold increasingly utilized in medicinal chemistry and drug discovery. Its rigid spirocyclic core offers a unique three-dimensional geometry that can effectively probe the binding pockets of various biological targets. The presence of two nitrogen atoms at positions 2 and 8, one of which is protected with a tert-butyloxycarbonyl (Boc) group, allows for sequential and regioselective functionalization. This enables the synthesis of diverse chemical libraries for screening against a wide range of therapeutic targets. This document provides an overview of its applications, quantitative data on derived inhibitors, and detailed experimental protocols.

Key Applications in Drug Discovery

The 2,8-diazaspiro[4.5]decane scaffold has been successfully incorporated into a variety of potent and selective inhibitors targeting different enzyme classes and receptors. Notable applications include the development of:

  • Diacylglycerol Kinase alpha (DGKα) Inhibitors: As modulators of the immune system, DGKα inhibitors are being explored for cancer immunotherapy. The 2,8-diazaspiro[4.5]decane moiety serves as a core element in the synthesis of substituted aminoquinolones that target DGKα.

  • Glycoprotein IIb-IIIa (GPIIb-IIIa) Antagonists: These agents are potent antiplatelet drugs. The spirocyclic scaffold provides a rigid framework for the design of orally active GPIIb-IIIa antagonists.

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown significant RIPK1 inhibitory activity.[1][2]

  • Dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) Inhibitors: These dual inhibitors are promising therapeutics for autoimmune and inflammatory diseases. The 2,8-diazaspiro[4.5]decan-1-one core has been instrumental in developing selective TYK2/JAK1 inhibitors.[3][4]

Data Presentation

The following tables summarize the quantitative data for various inhibitors synthesized using the 2,8-diazaspiro[4.5]decane scaffold.

Table 1: In Vitro Inhibitory Activity of 2,8-Diazaspiro[4.5]decane Derivatives

Compound IDTarget(s)Assay TypeIC50 (nM)Reference
CT50728 GPIIb-IIIaPlatelet Aggregation (PRP, citrate)53[5][6]
GPIIb-IIIaPlatelet Aggregation (PRP, PPACK)110[5][6]
GPIIb-IIIaSolid-Phase Competition Binding (ELISA)4[5][6]
Compound 41 RIPK1Kinase Assay92[1][2]
Compound 48 TYK2Kinase Assay6[3]
JAK1Kinase Assay37[3]
JAK2Kinase Assay140[7]
JAK3Kinase Assay362[7]

Table 2: Pharmacokinetic Properties of Selected 2,8-Diazaspiro[4.5]decane Derivatives

Compound IDParameterSpeciesValueDosing RouteReference
CT51464 (Prodrug of CT50728) Oral Bioavailability (F%)Rat22%p.o.[5][6]
Dog73%p.o.[5][6]
Cynomolgus Monkey33%p.o.[5][6]
Half-life (t½β)Rat1.81 hp.o.[5][6]
Dog8.97 hp.o.[5][6]
Cynomolgus Monkey14.2 hp.o.[5][6]
Compound 48 Oral Bioavailability (F%)Rat23.7%p.o. (5 mg/kg)[7]

Signaling Pathways and Experimental Workflows

Diacylglycerol Kinase Alpha (DGKα) Signaling Pathway

DGKα is a critical negative regulator of T-cell activation. By converting diacylglycerol (DAG) to phosphatidic acid (PA), it attenuates DAG-mediated signaling pathways that are essential for T-cell effector functions. Inhibition of DGKα in the tumor microenvironment can enhance anti-tumor immunity.

DGKA_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg PLCγ TCR->PLCg Antigen Presentation PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG Hydrolysis DGKA DGKα DAG->DGKA RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKC PKCθ DAG->PKC Activates PA PA DGKA->PA Phosphorylation Ras Ras RasGRP1->Ras NFkB NF-κB PKC->NFkB MAPK MAPK Pathway Ras->MAPK T_cell_activation T-Cell Activation (Cytokine production, Proliferation) MAPK->T_cell_activation NFkB->T_cell_activation Inhibitor DGKα Inhibitor (e.g., Aminoquinolone derivative) Inhibitor->DGKA Inhibits

DGKα signaling pathway in T-cells.
General Experimental Workflow for Library Synthesis

The synthesis of a diverse library of compounds based on the this compound scaffold generally follows a modular approach. This allows for the introduction of various substituents at the N2 position and further modifications.

workflow start This compound step1 N-Alkylation / N-Arylation / Amidation at N2 start->step1 intermediate N2-Functionalized Spiro-diamine step1->intermediate step2 Boc Deprotection (e.g., TFA, HCl) intermediate->step2 deprotected Free Spiro-diamine step2->deprotected step3 Functionalization at N8 (e.g., Acylation, Sulfonylation, Reductive Amination) deprotected->step3 library Diverse Library of Spiro-diamine Derivatives step3->library screening Biological Screening (e.g., Kinase Assays, Binding Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

General workflow for library synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 2,8-diazaspiro[4.5]decan-1-ones as RIPK1 Inhibitors

This protocol is adapted from the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[1]

Step 1: Boc Protection of the Spiro-diamine

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (TEA), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the deprotected amine salt.

Step 3: Final Coupling Reaction

  • Dissolve the deprotected amine salt in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a coupling agent such as HATU or HBTU and a base like diisopropylethylamine (DIPEA).

  • Add the desired carboxylic acid.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by preparative HPLC or column chromatography.

Protocol 2: Synthesis of a Dual TYK2/JAK1 Inhibitor

This protocol is based on the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors.[3]

Step 1: Synthesis of the Spirocyclic Ketone

  • The synthesis starts with the appropriate protected piperidone derivative.

  • A multi-step sequence involving reactions such as the Ugi reaction can be employed to construct the 2,8-diazaspiro[4.5]decan-1-one core.

Step 2: N-Arylation

  • The spirocyclic ketone intermediate is subjected to an N-arylation reaction, for example, a Buchwald-Hartwig amination, with a suitable aryl halide.

  • The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base in a high-boiling solvent like toluene or dioxane.

Step 3: Deprotection and Final Modification

  • Any protecting groups are removed under appropriate conditions.

  • Further modifications, if necessary, are carried out to install the final desired functionalities.

  • Purification of the final compound is achieved by chromatographic methods.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against their target kinases.

Materials:

  • Recombinant human kinase (e.g., RIPK1, TYK2, JAK1).

  • Kinase substrate (e.g., a specific peptide or protein).

  • ATP.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compounds dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the substrate.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of ADP produced, which is inversely proportional to the kinase inhibition.

  • Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the IC50 values by fitting the dose-response data to a suitable equation.[7]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features and synthetic tractability have enabled the development of potent and selective inhibitors for a range of important therapeutic targets. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their own drug discovery programs.

References

Application of 8-Boc-2,8-diazaspiro[4.5]decane in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-Boc-2,8-diazaspiro[4.5]decane as a rigid linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The incorporation of such spirocyclic motifs is a key strategy in modern PROTAC design to enhance potency, metabolic stability, and pharmacokinetic properties.

Introduction

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein (Protein of Interest, POI). They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical component, influencing the geometry of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the PROTAC.

8-Boc-2,8-diazaspiro[4.5]decane is a valuable building block for PROTAC linkers, offering a semi-rigid scaffold. This rigidity can help to pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to improved degradation efficiency (DC50) and maximal degradation (Dmax). Furthermore, the spirocyclic nature can improve metabolic stability and other drug-like properties.

A notable example of its application is in the development of a bioavailable EZH2-targeting PROTAC, compound 5g , which utilizes a 2,8-diazaspiro[4.5]decane core to link an EZH2 inhibitor with a ligand for the Cereblon (CRBN) E3 ligase.[1][2][3] This degrader has demonstrated oral bioavailability and potent anti-proliferative activity in cancer cell lines.[1]

Signaling Pathway and Mechanism of Action

The fundamental mechanism of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) (e.g., EZH2) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with diazaspirodecane linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Ternary->POI  Poly-Ub Proteasome 26S Proteasome Ternary->Proteasome Degradation Ub Ubiquitin Ub->Ternary   Ubiquitination Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a PROTAC incorporating the 8-Boc-2,8-diazaspiro[4.5]decane linker, and for the biological evaluation of the resulting degrader.

Synthesis of an EZH2-Targeting PROTAC (Adapted Protocol)

This protocol describes a representative synthesis of a CRBN-based EZH2 PROTAC using 8-Boc-2,8-diazaspiro[4.5]decane. The synthesis involves the sequential coupling of the EZH2 ligand, the linker, and the CRBN ligand.

Synthesis_Workflow cluster_0 Step 1: Linker-POI Ligand Synthesis cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Coupling A 8-Boc-2,8-diazaspiro[4.5]decane C Intermediate 1 (Boc-Linker-POI) A->C B EZH2 Ligand Precursor (with leaving group) B->C D Intermediate 1 E Intermediate 2 (H-Linker-POI) D->E  TFA/DCM F Intermediate 2 H Final PROTAC F->H G CRBN Ligand (with carboxylic acid) G->H HATU, DIPEA

Caption: General experimental workflow for PROTAC synthesis.

Step 1: Synthesis of Intermediate 1 (Boc-Linker-POI Ligand)

  • To a solution of 8-Boc-2,8-diazaspiro[4.5]decane (1.2 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Add the EZH2 ligand precursor functionalized with a leaving group (e.g., a mesylate or halide) (1.0 eq).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Intermediate 1.

Step 2: Boc Deprotection to Yield Intermediate 2 (H-Linker-POI Ligand)

  • Dissolve Intermediate 1 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude product, Intermediate 2, is often used in the next step without further purification.

Step 3: Final Coupling to Synthesize the PROTAC

  • Dissolve the CRBN ligand precursor (e.g., pomalidomide with a carboxylic acid handle) (1.0 eq) in DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of Intermediate 2 (1.1 eq) in DMF to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).

Biological Evaluation Protocols

Protocol 1: Western Blot for EZH2 Degradation

This protocol is used to quantify the degradation of the target protein EZH2 in cells treated with the PROTAC.

Western_Blot_Workflow A Seed Cells (e.g., MV4-11) B Treat with PROTAC (Dose-response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF membrane) E->F G Blocking F->G H Primary Antibody Incubation (Anti-EZH2, Anti-Actin) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Data Analysis (Densitometry) J->K

Caption: Experimental workflow for Western blot analysis.

  • Cell Culture and Treatment: Seed cancer cells (e.g., MV4-11 acute myeloid leukemia cells) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the EZH2 band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells to assess the anti-proliferative effects of the PROTAC.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the half-maximal growth inhibition concentration (GI50).

Quantitative Data Summary

The incorporation of the 2,8-diazaspiro[4.5]decane linker has been shown to result in PROTACs with favorable pharmacokinetic properties.

Table 1: Pharmacokinetic Properties of EZH2 PROTAC 5g [1]

ParameterValue
Oral Bioavailability (F%)8.91%

Table 2: Degradation Efficacy of EZH2 PROTAC 5g in MV4-11 Cells (Representative Data)

ParameterValue (nM)
DC50Data to be obtained from specific study
Dmax (%)Data to be obtained from specific study

Table 3: Anti-proliferative Activity of EZH2 PROTAC 5g (Representative Data)

Cell LineGI50 (nM)
MV4-11Data to be obtained from specific study
Other Cancer Cell LinesData to be obtained from specific study

Note: The specific DC50, Dmax, and GI50 values for compound 5g are reported in the primary literature and should be consulted for precise figures.[1]

Conclusion

8-Boc-2,8-diazaspiro[4.5]decane is a versatile and effective building block for the synthesis of advanced PROTACs. Its rigid, spirocyclic structure can impart favorable conformational and physicochemical properties, leading to potent and bioavailable protein degraders. The provided protocols offer a framework for the synthesis and biological evaluation of PROTACs incorporating this valuable linker moiety.

References

Application Notes and Protocols: Synthetic Routes to Novel DGKα Inhibitors Using Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol Kinase alpha (DGKα) is a critical lipid kinase that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), two essential lipid second messengers.[1][2] Dysregulation of DGKα activity is implicated in various diseases, including cancer and immune disorders, making it a compelling target for therapeutic intervention.[1][3] This document provides detailed application notes and protocols for the conceptual design and synthesis of novel DGKα inhibitors utilizing Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate as a key structural scaffold. While existing literature does not explicitly describe the use of this specific building block for DGKα inhibitors, its properties make it an attractive starting point for generating novel chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles.

Introduction to DGKα Signaling

DGKα is a pivotal regulator of cellular signaling. By converting DAG to PA, it attenuates DAG-mediated signaling pathways, such as those involving Protein Kinase C (PKC) and Ras proteins, while promoting PA-driven signaling, which can activate pathways like mTOR and Raf.[1][3] In cancer, DGKα has been shown to be a central signaling hub, with its inhibition leading to decreased expression or activation of key oncogenes like mTOR, Akt, HIF-1α, and c-myc.[1][3] In the immune system, particularly in T-cells, DGKα inhibition can enhance anti-tumor immunity by boosting T-cell activation.[1]

Below is a diagram illustrating the central role of DGKα in cellular signaling pathways.

DGKalpha_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream_dag DAG-mediated Signaling cluster_downstream_pa PA-mediated Signaling PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGKa DGKα DAG->DGKa substrate PKC PKC DAG->PKC activates Ras Ras DAG->Ras activates PA Phosphatidic Acid (PA) DGKa->PA phosphorylates mTOR mTOR PA->mTOR activates Raf Raf PA->Raf activates TCell_Activation T-Cell Activation PKC->TCell_Activation Ras->TCell_Activation Cancer_Progression Cancer Progression mTOR->Cancer_Progression Raf->Cancer_Progression Receptor Receptor Activation Receptor->PLC activates Inhibitor Novel DGKα Inhibitor Inhibitor->DGKa inhibits

Caption: DGKα Signaling Pathway.

Proposed Synthetic Route using this compound

The diazaspiro[4.5]decane scaffold is a rigid and three-dimensional structure that can be used to orient functional groups in specific vectors, making it an excellent core for developing kinase inhibitors. This compound provides a protected amine that allows for selective functionalization at the other nitrogen atom.

The proposed synthetic scheme aims to couple the spirocyclic core with a hinge-binding moiety (e.g., a substituted pyrimidine) and a solvent-front interacting group to achieve high potency and selectivity for DGKα.

Synthetic_Route Start Tert-butyl 2,8-diazaspiro[4.5]decane -8-carboxylate Step1_cond Step 1: Nucleophilic Aromatic Substitution (DIPEA, NMP, 80°C) Reagent1 2,4-dichloro-5- (trifluoromethyl)pyrimidine Reagent2 4-ethynylaniline Step2_cond Step 2: Sonogashira Coupling (Pd(PPh3)4, CuI, TEA, THF, 60°C) Intermediate1 Intermediate 1 (Monosubstituted Pyrimidine) Intermediate2 Intermediate 2 (Sonogashira Coupling) Step3_cond Step 3: Boc Deprotection (TFA, DCM, rt) Intermediate3 Intermediate 3 (Boc Deprotection) Step4_cond Step 4: Amide Coupling (Carboxylic Acid, HATU, DIPEA, DMF, rt) FinalProduct Novel DGKα Inhibitor Step1_cond->Intermediate1 Step2_cond->Intermediate2 Step3_cond->Intermediate3 Step4_cond->FinalProduct

Caption: Proposed Synthetic Route.

Experimental Protocol: Synthesis of Novel DGKα Inhibitor

Step 1: Synthesis of Intermediate 1

  • To a solution of this compound (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2

  • To a solution of Intermediate 1 (1.0 eq) and 4-ethynylaniline (1.2 eq) in a mixture of tetrahydrofuran (THF) and triethylamine (TEA), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Stir the reaction at 60°C for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield Intermediate 2.

Step 3: Synthesis of Intermediate 3

  • Dissolve Intermediate 2 (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give Intermediate 3, which can be used in the next step without further purification.

Step 4: Synthesis of the Final Novel DGKα Inhibitor

  • To a solution of Intermediate 3 (1.0 eq) and a desired carboxylic acid (1.1 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by preparative High-Performance Liquid Chromatography (HPLC) to obtain the novel DGKα inhibitor.

In Vitro Evaluation of Novel DGKα Inhibitors

Data Presentation: Comparative IC50 Values of Known DGKα Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of well-established DGKα inhibitors. Novel compounds synthesized via the proposed route should be evaluated against these benchmarks.

InhibitorDGKα IC50 (µM)Selectivity NotesReference
R590222.5 - 25Also inhibits other DGK isoforms and serotonin receptors.[4]
R599491.8 - 18Structurally similar to R59022 with similar selectivity profile.[4]
Ritanserin16.7Primarily a serotonin receptor antagonist with off-target DGKα activity.[4]
AMB6397524.3More potent and selective for DGKα over serotoninergic receptors.[4]
Compound 10 (Insilico)0.00008 (80 pM)Highly potent and selective, orally available.[5][6]
Compound 16 (Insilico)0.00027 (270 pM)Potent, selective, and orally available with good ADME profile.[7]
Experimental Protocol: DGKα Enzymatic Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro potency of novel inhibitors against DGKα.

Experimental_Workflow Step1 1. Prepare Reagents (DGKα enzyme, DAG substrate, ATP, Novel Inhibitor) Step2 2. Kinase Reaction (Incubate reagents at 30°C) Step1->Step2 Step3 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step2->Step3 Step4 4. Generate Signal (Add Kinase Detection Reagent) Step3->Step4 Step5 5. Measure Luminescence (Plate Reader) Step4->Step5 Step6 6. Data Analysis (Calculate IC50) Step5->Step6

Caption: In Vitro DGKα Inhibition Assay Workflow.

Materials:

  • Recombinant human DGKα enzyme

  • Diacylglycerol (DAG) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Novel synthesized inhibitor and control inhibitors (e.g., R59949)

  • Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the novel inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x DGKα enzyme solution in assay buffer and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a 2x substrate solution (containing DAG and ATP) in assay buffer.

    • Incubate the plate at 30°C for 1 hour.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using controls (no enzyme for 100% inhibition, DMSO for 0% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion

The synthetic route and protocols detailed in this document provide a framework for the development of novel DGKα inhibitors based on the this compound scaffold. This approach offers the potential for creating potent and selective inhibitors with favorable drug-like properties. The provided experimental procedures for synthesis and in vitro evaluation will enable researchers to efficiently advance new chemical entities from conception to preclinical assessment, contributing to the development of next-generation therapeutics targeting the DGKα signaling pathway.

References

Application Notes and Protocols for N-alkylation of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of the secondary amine at the 2-position of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the Boc protecting group on the nitrogen at the 8-position allows for selective functionalization of the secondary amine. Two primary methods for this transformation are presented: direct alkylation with alkyl halides and reductive amination.

Introduction

This compound is a valuable building block in medicinal chemistry. The spirocyclic core imparts conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets. N-alkylation of the secondary amine allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

General Reaction Schemes

Two common and effective methods for the N-alkylation of this compound are:

  • Direct Alkylation: This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base.

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an iminium ion intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding alkylated amine.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes quantitative data for the N-alkylation of this compound based on established protocols for similar substrates and specific examples where available.

MethodAlkylating/Carbonyl ReagentBase/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
Direct AlkylationChloroacetonitrilePotassium CarbonateAcetonitrile801285
Reductive AminationAcetoneSodium TriacetoxyborohydrideDichloromethaneRoom Temp.16~90 (Typical)

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is adapted from a procedure for the synthesis of tert-butyl 2-(cyanomethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate.

Materials:

  • This compound

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add chloroacetonitrile (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This is a general protocol for the reductive amination of secondary amines.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Acetone)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in dichloromethane.

  • Stir the solution at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Mandatory Visualizations

Experimental Workflow for Direct N-Alkylation

direct_alkylation_workflow reagents Starting Materials: - this compound - Alkyl Halide (R-X) - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile) reaction Reaction Setup: - Combine reagents in a flask - Heat and stir reagents->reaction 1. Mixing monitoring Reaction Monitoring: - TLC or LC-MS reaction->monitoring 2. Progress Check workup Workup: - Filter solids - Concentrate filtrate - Liquid-liquid extraction - Dry organic layer monitoring->workup 3. Quenching & Extraction purification Purification: - Column Chromatography workup->purification 4. Isolation product Final Product: N-alkylated tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate purification->product 5. Final Product

Caption: Workflow for the direct N-alkylation of this compound.

Logical Relationship in Reductive Amination

reductive_amination_pathway cluster_reactants Reactants amine tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate iminium Iminium Ion Intermediate [R₂N=CR'R'']⁺ amine->iminium carbonyl Aldehyde or Ketone (R'R''C=O) carbonyl->iminium product N-Alkylated Product iminium->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Key steps in the reductive amination of this compound.

Application Notes and Protocols: Deprotection of the Boc Group from 8-Boc-2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] 8-Boc-2,8-diazaspiro[4.5]decane is a valuable building block in medicinal chemistry, frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The deprotection of the Boc group to yield the free secondary amine of the 2,8-diazaspiro[4.5]decane core is a critical step in the synthetic routes towards these complex molecules.

This document provides detailed application notes and experimental protocols for the deprotection of the Boc group from 8-Boc-2,8-diazaspiro[4.5]decane using common acidic reagents.

Deprotection Strategies and Mechanistic Overview

The removal of the Boc protecting group is typically achieved by treatment with a strong acid. The generally accepted mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently decarboxylates to afford the free amine and carbon dioxide.

Commonly employed reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane. The choice of reagent and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

Comparative Data on Deprotection Conditions

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of 8-Boc-2,8-diazaspiro[4.5]decane based on established literature protocols for similar substrates.

Reagent/Solvent SystemConcentrationTemperature (°C)Time (h)Typical Yield (%)Purity (%)Notes
TFA/DCM20-50% v/v0 - RT1 - 4>95>98A common and effective method. Volatility of TFA and DCM facilitates removal.[2] The resulting trifluoroacetate salt may be an oil.[3]
4M HCl in 1,4-Dioxane4MRT2 - 16>90>97Often yields a crystalline hydrochloride salt, which can be easier to handle and purify by filtration.[3][4]
4M HCl in 1,4-Dioxane/MeOH1:1 mixtureRT0.5 - 2>95>98The addition of methanol can accelerate the reaction.[3]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • 8-Boc-2,8-diazaspiro[4.5]decane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 8-Boc-2,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To isolate the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 2,8-diazaspiro[4.5]decane.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

Materials:

  • 8-Boc-2,8-diazaspiro[4.5]decane

  • 4M HCl in 1,4-dioxane solution

  • Diethyl ether or ethyl acetate

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve 8-Boc-2,8-diazaspiro[4.5]decane (1.0 eq) in a minimal amount of 1,4-dioxane or a suitable solvent like methanol.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (4-10 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product may precipitate. If so, the solid can be collected by filtration and washed with a non-polar solvent like diethyl ether or ethyl acetate.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • The resulting solid can be triturated with diethyl ether or ethyl acetate to afford the purified product.

Visualizations

Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation cluster_product Final Product start 8-Boc-2,8-diazaspiro[4.5]decane dissolve Dissolve in Solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add Acidic Reagent (e.g., TFA or HCl in Dioxane) dissolve->add_acid react Stir at RT add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor concentrate Concentrate monitor->concentrate Reaction Complete precipitate Precipitate/Filter (for HCl salt) monitor->precipitate Reaction Complete (HCl Protocol) neutralize Neutralize (for TFA) Wash with NaHCO3 concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry over Na2SO4 extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product 2,8-diazaspiro[4.5]decane (free base or HCl salt) filter_concentrate->product precipitate->product

Caption: Experimental workflow for the deprotection of 8-Boc-2,8-diazaspiro[4.5]decane.

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection boc_amine 8-Boc-2,8-diazaspiro[4.5]decane protonated_boc Protonated Boc-Amine boc_amine->protonated_boc + H+ carbamic_acid Carbamic Acid Intermediate protonated_boc->carbamic_acid Loss of tert-butyl cation tert_butyl_cation tert-Butyl Cation protonated_boc->tert_butyl_cation amine_product 2,8-diazaspiro[4.5]decane carbamic_acid->amine_product - CO2 co2 Carbon Dioxide carbamic_acid->co2

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for Coupling Reactions Involving Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for various coupling reactions utilizing tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies and aim to provide a practical guide for the synthesis of complex molecules incorporating the 2,8-diazaspiro[4.5]decane scaffold.

Introduction

This compound is a valuable bifunctional linker and scaffold due to its rigid spirocyclic core and the presence of a secondary amine that can be readily functionalized. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens allows for selective reaction at the unprotected secondary amine. This document details common coupling reactions such as N-arylation, reductive amination, and amide bond formation involving this substrate.

Buchwald-Hartwig N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl 2,8-diazaspiro[4.5]decane derivatives.[1][2] This reaction is widely used in the synthesis of pharmaceuticals and other bioactive molecules.[3]

General Reaction Scheme:

reagents Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate catalyst Pd Catalyst Ligand Base reagents->catalyst aryl_halide Aryl Halide (Ar-X, X = Br, Cl) aryl_halide->catalyst product N-Aryl-Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate catalyst->product

Caption: Buchwald-Hartwig N-Arylation Workflow.

Experimental Protocol: N-Arylation with 4-Chlorobromobenzene

This protocol describes the coupling of this compound with 1-bromo-4-chlorobenzene.

Materials:

  • This compound

  • 1-Bromo-4-chlorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol), (±)-BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add this compound (1.0 mmol) and 1-bromo-4-chlorobenzene (1.1 mmol) to the reaction mixture.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Data Presentation: Buchwald-Hartwig N-Arylation
EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-chlorobenzenePd(OAc)₂/BINAPNaOtBuToluene1001885
24-BromotoluenePd₂(dba)₃/XPhosK₃PO₄Dioxane1102492
32-ChloropyridinePd(OAc)₂/RuPhosCs₂CO₃Toluene1001678

Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[4] This reaction is particularly useful for synthesizing N-alkylated derivatives of this compound. Sodium triacetoxyborohydride (STAB) is a commonly used mild reducing agent for this transformation.[5]

General Reaction Scheme:

reagents Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate reducing_agent Sodium Triacetoxyborohydride (STAB) reagents->reducing_agent carbonyl Aldehyde or Ketone (R'R''C=O) carbonyl->reducing_agent product N-Alkylated-Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate reducing_agent->product

Caption: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination with 4-Fluorobenzaldehyde

This protocol details the reaction of this compound with 4-fluorobenzaldehyde.

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL), add 4-fluorobenzaldehyde (1.1 mmol).

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 mmol) can be added.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-benzylated product.

Data Presentation: Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
14-FluorobenzaldehydeNaBH(OAc)₃DCERT1891
2CyclohexanoneNaBH(OAc)₃THFRT2488
3AcetoneNaBH(OAc)₃DCERT1695

Amide Coupling

Amide bond formation is a fundamental transformation in organic synthesis, often facilitated by coupling reagents that activate the carboxylic acid. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling carboxylic acids with amines like this compound.

General Reaction Scheme:

reagents Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate coupling_agent Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) reagents->coupling_agent acid Carboxylic Acid (R-COOH) acid->coupling_agent product N-Acyl-Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate coupling_agent->product

Caption: Amide Coupling Workflow.

Experimental Protocol: Amide Coupling with 4-(Trifluoromethyl)benzoic Acid

This protocol describes the amide coupling of this compound with 4-(trifluoromethyl)benzoic acid using HATU.

Materials:

  • This compound

  • 4-(Trifluoromethyl)benzoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 4-(trifluoromethyl)benzoic acid (1.1 mmol) in anhydrous DMF (5 mL), add HATU (1.2 mmol) and DIPEA (2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous lithium chloride solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired amide.

Data Presentation: Amide Coupling
EntryCarboxylic AcidCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
14-(Trifluoromethyl)benzoic acidHATUDIPEADMFRT694
2Benzoic acidEDC/HOBtDIPEADCMRT1289
3Acetic acidT3PPyridineTHFRT496

Schotten-Baumann Acylation

The Schotten-Baumann reaction is a classic method for acylating amines using acyl chlorides in the presence of a base. This two-phase reaction is effective for the N-acylation of this compound.

General Reaction Scheme:

reagents Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate base Aqueous Base (e.g., NaOH) reagents->base acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->base product N-Acyl-Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate base->product

Caption: Schotten-Baumann Acylation Workflow.

Experimental Protocol: Acylation with Isobutyryl Chloride

This protocol details the acylation of this compound with isobutyryl chloride.

Materials:

  • This compound

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

  • Add a 10% aqueous solution of sodium hydroxide (5 mL).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add isobutyryl chloride (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-acylated product.

Data Presentation: Schotten-Baumann Acylation
EntryAcyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)
1Isobutyryl chlorideNaOH (aq)DCM/H₂O0 to RT393
2Benzoyl chlorideK₂CO₃ (aq)DCM/H₂O0 to RT490
3Propionyl chlorideNaOH (aq)DCM/H₂O0 to RT296

Conclusion

The protocols and data presented herein demonstrate the versatility of this compound in a range of important coupling reactions. These methods provide reliable and high-yielding routes to a variety of functionalized spirocyclic compounds, which are valuable intermediates for the synthesis of novel chemical entities in drug discovery and development. The choice of reaction conditions can be tailored to the specific substrates and desired products, offering a flexible synthetic platform for researchers.

References

Application Notes and Protocols for the Scale-up Synthesis of Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaspiro[4.5]decane derivatives are a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Their rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. These compounds have shown promise as inhibitors of key signaling molecules such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members, as well as modulators of opioid receptors.

This document provides detailed application notes and scalable protocols for the synthesis of various diazaspiro[4.5]decane cores, focusing on methods amenable to large-scale production. It includes generalized procedures, quantitative data from literature, and scalable purification techniques to guide researchers in the efficient synthesis of these valuable compounds.

General Synthetic Strategies for Scale-Up

The synthesis of diazaspiro[4.5]decane derivatives on a larger scale often involves multi-step sequences. Key considerations for scalability include the availability and cost of starting materials, the robustness of the chemical transformations, and the ease of purification. Two common and effective strategies for constructing the diazaspiro[4.5]decane core are the intramolecular aza-Michael addition and multi-component reactions.

Strategy 1: Intramolecular Aza-Michael Addition for 2,8-Diazaspiro[4.5]decan-1-ones

A robust and scalable approach to 4-substituted 2,8-diazaspiro[4.5]decan-1-ones involves a Michael addition of a pipecolate-derived enolate to a nitroalkene, followed by reduction and subsequent lactamization. This method has been reported to be conducted on a preparatively useful scale.

dot

Caption: General workflow for the synthesis of 2,8-diazaspiro[4.5]decan-1-ones.

Strategy 2: Multi-Component Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-diones

Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step, which is highly advantageous for large-scale synthesis. The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-diones can be achieved through a one-pot reaction involving a protected 4-piperidone, an aldehyde, an isocyanide, and ammonia, followed by deprotection and cyclization. A related approach involves the Strecker reaction of cyanohydrin with ammonium carbonate.

dot

Caption: Workflow for the multi-component synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-diones.

Experimental Protocols

The following protocols are generalized from literature procedures and can be adapted for the synthesis of various diazaspiro[4.5]decane derivatives.

Protocol 1: Scale-up Synthesis of a 4-Substituted 2,8-Diazaspiro[4.5]decan-1-one Derivative

This protocol is adapted from a reported scalable synthesis and is suitable for producing multi-gram quantities of the target compound.

Step 1: Michael Addition

  • To a solution of N-Boc-ethyl pipecolate (1.0 equiv.) in an appropriate solvent (e.g., THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of the desired nitroalkene (1.2 equiv.) in THF dropwise, maintaining the temperature below -70 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or carried forward to the next step.

Step 2: Nitro Group Reduction and Lactamization

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, for example, Raney Nickel (Ra-Ni) or Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (e.g., 60 bar) at an elevated temperature (e.g., 55 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude amine will often cyclize to the lactam upon heating in a solvent like toluene.

  • The final product can be purified by crystallization, often from a solvent system like ethanol/ether or by forming a hydrochloride salt.

ParameterLab Scale (grams)Scale-up (kilograms)
Starting Material N-Boc-ethyl pipecolateN-Boc-ethyl pipecolate
Reaction Vessel Round-bottom flaskJacketed glass reactor
Temperature Control Dry ice/acetone bathChiller/Heater unit
Hydrogenation H-Cube, Parr shakerHigh-pressure autoclave
Purification Flash chromatographyCrystallization
Typical Yield 60-80%50-70%
Protocol 2: General Procedure for N-Boc Deprotection on a Large Scale

The tert-butyloxycarbonyl (Boc) group is a common protecting group for the nitrogen atoms in the diazaspiro[4.5]decane core. Its removal is a crucial step in many synthetic sequences.

  • Dissolve the N-Boc protected diazaspiro[4.5]decane derivative (1.0 equiv.) in a suitable solvent such as dioxane, methanol, or ethyl acetate.

  • Add a solution of hydrochloric acid (4M in dioxane is common) or trifluoroacetic acid (TFA) (typically 3-10 equivalents).

  • Stir the reaction at room temperature for 1-4 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, the hydrochloride or trifluoroacetate salt of the deprotected amine often precipitates and can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure. The resulting residue can be triturated with a solvent like diethyl ether to induce precipitation of the salt.

  • To obtain the free amine, the salt can be dissolved in water and basified with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to a pH > 10, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

ParameterReagentConditionsTypical Work-up
Method A 4M HCl in DioxaneRoom Temperature, 1-3 hPrecipitation/Filtration or Evaporation & Trituration
Method B Trifluoroacetic Acid (TFA) in DCM0 °C to Room Temperature, 1-4 hEvaporation followed by basification and extraction
Method C (Green) Water90-100 °C, <15 minCool and extract with an organic solvent.

Large-Scale Purification: Crystallization

For large-scale synthesis, purification by crystallization is preferred over chromatography due to its cost-effectiveness and efficiency. Diazaspiro[4.5]decane derivatives, being basic, readily form salts with acids like HCl, which often have good crystalline properties.

Protocol 3: Crystallization of a Diazaspiro[4.5]decane Hydrochloride Salt
  • Dissolve the crude free base of the diazaspiro[4.5]decane derivative in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or ethereal HCl) dropwise with stirring.

  • Monitor the pH to ensure it is acidic.

  • Stir the mixture at room temperature or with gentle heating to facilitate dissolution, then cool slowly to induce crystallization. Seeding with a small crystal of the pure product can be beneficial.

  • Allow the crystals to form over several hours or overnight at a reduced temperature (e.g., 4 °C).

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Signaling Pathways Involving Diazaspiro[4.5]decane Targets

Diazaspiro[4.5]decane derivatives have been developed as modulators of several important signaling pathways implicated in disease.

RIPK1-Mediated Necroptosis Pathway

RIPK1 is a key regulator of cellular necroptosis, a form of programmed cell death involved in inflammatory diseases. Inhibitors of RIPK1 can block this pathway.

dot

RIPK1_Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 Complex II Complex II (RIPK1, RIPK3, MLKL) RIPK1->Complex II Necroptosis Necroptosis Complex II->Necroptosis Inhibitor Diazaspiro[4.5]decane Derivative (RIPK1i) Inhibitor->RIPK1

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

TYK2/JAK1 Signaling Pathway

The JAK-STAT signaling pathway is crucial for cytokine signaling. Dual inhibitors of TYK2 and JAK1 can be effective in treating inflammatory and autoimmune diseases.

dot

TYK2_JAK1_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT TYK2->STAT P JAK1->STAT P p-STAT p-STAT STAT->p-STAT Gene Transcription Gene Transcription p-STAT->Gene Transcription Inhibitor Diazaspiro[4.5]decane Derivative (TYK2/JAK1i) Inhibitor->TYK2 Inhibitor->JAK1

Caption: Inhibition of the TYK2/JAK1 signaling pathway.

Delta Opioid Receptor Signaling Pathway

Delta opioid receptors are G-protein coupled receptors involved in analgesia. Agonists of this receptor can modulate pain perception.

dot

Delta_Opioid_Pathway Agonist Diazaspiro[4.5]decane Derivative (Agonist) DOR δ-Opioid Receptor Agonist->DOR G_Protein Gi/o Protein DOR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: Activation of the delta opioid receptor signaling pathway.

Application Notes and Protocols: Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate as a Versatile Scaffold for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,8-diazaspiro[4.5]decane core is a valuable scaffold in medicinal chemistry, offering a rigid three-dimensional structure that can be strategically functionalized to interact with a variety of biological targets. The tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate derivative is a particularly useful building block for parallel synthesis and the generation of compound libraries. The Boc-protecting group allows for selective manipulation of the two nitrogen atoms within the spirocyclic system, enabling the introduction of diverse substituents and the rapid exploration of structure-activity relationships (SAR). This document provides an overview of the applications of this scaffold, quantitative data for exemplary compounds, and detailed protocols for library synthesis.

The utility of the 2,8-diazaspiro[4.5]decane scaffold has been demonstrated in the development of potent and selective inhibitors for various therapeutic targets, including glycoprotein IIb-IIIa antagonists for antiplatelet therapy, RIPK1 kinase inhibitors for inflammatory diseases, and dual TYK2/JAK1 inhibitors for autoimmune disorders.[1][2][3][4][5] The ability to readily create libraries of analogs makes this scaffold highly attractive for lead discovery and optimization in drug development programs.

Data Presentation

The following tables summarize key quantitative data for representative compounds synthesized using the 2,8-diazaspiro[4.5]decane scaffold.

Table 1: In Vitro Activity of a 2,8-Diazaspiro[4.5]decane-based GPIIb-IIIa Antagonist [2]

Compound IDAssayIC50 (nM)
23 (CT50728)Solid-phase GPIIb-IIIa ELISA4
23 (CT50728)Platelet Aggregation (PRP, citrate)53
23 (CT50728)Platelet Aggregation (PRP, PPACK)110

Table 2: Pharmacokinetic Properties of a Pro-drug (22) and its Active Form (23) in Multiple Species [2]

CompoundSpeciesOral Bioavailability (F%)Half-life (t1/2β, h)
22 (CT51464)Rat221.81
22 (CT51464)Dog738.97
22 (CT51464)Cynomolgus Monkey3314.2

Table 3: Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)
41RIPK192[3][4]
48TYK26[5]
48JAK137[5]

Experimental Protocols

This section provides a representative protocol for the parallel synthesis of a library based on the this compound scaffold. This protocol is a generalized workflow based on common synthetic transformations described in the literature.

Protocol 1: Parallel Amide Coupling for Library Synthesis

Objective: To synthesize a library of N-acylated derivatives of this compound.

Materials:

  • This compound

  • A diverse set of carboxylic acids (R-COOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stir plate and stir bars

Procedure:

Step 1: Parallel Amide Coupling

  • To each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in DMF.

  • To each well, add a solution of a unique carboxylic acid (1.1 eq) from a pre-prepared library of carboxylic acids in DMF.

  • Add DIPEA (3.0 eq) to each well.

  • Add a solution of PyBOP (1.2 eq) in DMF to each well to initiate the coupling reaction.

  • Seal the reaction block and allow it to shake at room temperature for 12-16 hours.

  • Quench the reactions by adding water to each well.

  • Extract the products with ethyl acetate.

  • Wash the organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Parallel Boc-Deprotection

  • Dissolve the crude product from each well in a solution of 20-50% TFA in DCM.

  • Stir the reactions at room temperature for 1-2 hours, monitoring for the completion of the deprotection by TLC or LC-MS.

  • Concentrate the solutions under reduced pressure to remove the TFA and DCM.

  • Re-dissolve the residues in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layers with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final library of compounds.

Step 3: Purification and Analysis

  • Purify the compounds in the library using parallel HPLC.

  • Characterize the final products by LC-MS and NMR spectroscopy to confirm their identity and purity.

Visualizations

Workflow for Parallel Synthesis

Parallel_Synthesis_Workflow cluster_start Starting Material cluster_diversification Diversification cluster_modification Modification cluster_end Final Products Scaffold tert-butyl 2,8-diazaspiro [4.5]decane-8-carboxylate Coupling Parallel Amide Coupling (Diverse Carboxylic Acids) Scaffold->Coupling Deprotection Parallel Boc-Deprotection Coupling->Deprotection Library Compound Library Deprotection->Library

Caption: General workflow for parallel synthesis using the scaffold.

Signaling Pathway of GPIIb-IIIa in Platelet Aggregation

GPIIb_IIIa_Pathway cluster_platelet Platelet Agonist Agonists (e.g., Thrombin, ADP) Receptor Receptor Activation Agonist->Receptor InsideOut Inside-Out Signaling Receptor->InsideOut GPIIb_IIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-linking Inhibitor 2,8-Diazaspiro[4.5]decane Antagonist Inhibitor->GPIIb_IIIa_active Blocks

Caption: Inhibition of GPIIb-IIIa mediated platelet aggregation.

Simplified RIPK1-Mediated Necroptosis Pathway

RIPK1_Pathway cluster_cell Cell TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 Recruitment & Activation ComplexII Necrosome (Complex II) RIPK1->ComplexII Forms MLKL MLKL ComplexII->MLKL Phosphorylates pMLKL pMLKL MLKL->pMLKL Activation Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Induces Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Inhibitor Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

References

One-Pot Synthesis of Novel Peptidomimetics Utilizing 8-Boc-2,8-diazaspiro[4.5]decane via Ugi Four-Component Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A streamlined, one-pot synthetic approach leveraging the Ugi four-component reaction (U-4CR) has been developed for the efficient generation of a diverse library of novel peptidomimetics based on the 8-Boc-2,8-diazaspiro[4.5]decane scaffold. This methodology offers significant advantages for researchers in drug discovery and medicinal chemistry by enabling rapid access to complex molecules with potential therapeutic applications, particularly as modulators of the mitochondrial permeability transition pore (mPTP), a key regulator of cell death pathways.

The 2,8-diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The one-pot Ugi reaction, a cornerstone of multicomponent reaction (MCR) chemistry, allows for the facile construction of complex, peptide-like molecules from simple starting materials in a single synthetic step. By combining the structural features of the spirocyclic diamine with the efficiency of the Ugi reaction, a powerful platform for the generation of novel chemical entities has been established.

This application note provides detailed protocols for the one-pot synthesis of a library of 2,8-diazaspiro[4.5]decane-based peptidomimetics and explores their potential application in targeting signaling pathways implicated in various disease states.

Application: Targeting the Mitochondrial Permeability Transition Pore (mPTP)

Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP).[1][2] The mPTP is a multiprotein complex located in the inner mitochondrial membrane that plays a critical role in regulated cell death.[3][4][5] Under conditions of cellular stress, such as high levels of calcium and oxidative stress, the pore opens, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors, ultimately resulting in cell death.[4][5][6]

The core components of the mPTP are thought to include the F1Fo-ATP synthase and be regulated by cyclophilin D (Cyp-D).[3][7][8][9] The binding of Cyp-D to the ATP synthase complex is believed to facilitate the conformational changes that lead to pore opening.[7] Inhibition of this interaction or modulation of the pore's components presents a promising therapeutic strategy for diseases associated with excessive cell death, such as ischemia-reperfusion injury and neurodegenerative disorders.

The peptidomimetic scaffolds generated through the Ugi reaction with 8-Boc-2,8-diazaspiro[4.5]decane can be designed to interact with components of the mPTP complex, offering a novel approach to the development of targeted therapies.

Signaling Pathway: mPTP-Mediated Cell Death

mPTP_Signaling_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_consequences Downstream Effects Ca_overload High Intramitochondrial Ca²⁺ Ox_stress Oxidative Stress mPTP mPTP Opening Ox_stress->mPTP Induces ATP_Synthase F1Fo-ATP Synthase ATP_Synthase->mPTP Forms CypD Cyclophilin D (Cyp-D) CypD->ATP_Synthase Binds to MMP_loss ΔΨm Collapse mPTP->MMP_loss CytoC_release Cytochrome c Release mPTP->CytoC_release ATP_depletion ATP Depletion MMP_loss->ATP_depletion Cell_Death Cell Death (Apoptosis/Necrosis) ATP_depletion->Cell_Death CytoC_release->Cell_Death Activates Caspases Inhibitor Spiro-Peptidomimetic (Ugi Product) Inhibitor->mPTP Inhibits

Caption: Mitochondrial Permeability Transition Pore (mPTP) signaling pathway.

Experimental Workflow

Ugi_Reaction_Workflow Reagents 1. Aldehyde/Ketone 2. 8-Boc-2,8-diazaspiro[4.5]decane 3. Carboxylic Acid 4. Isocyanide Reaction One-Pot Ugi Reaction (Methanol, rt, 24-48h) Reagents->Reaction Workup Reaction Work-up (Solvent Evaporation) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Library Library of Spiro-Peptidomimetics Analysis->Library Screening Biological Screening (e.g., mPTP Assay) Library->Screening

Caption: Workflow for the one-pot synthesis of a spiro-peptidomimetic library.

Experimental Protocols

General Protocol for the One-Pot Synthesis of a 2,8-Diazaspiro[4.5]decane-based Peptidomimetic Library

This protocol details a representative Ugi four-component reaction. The specific aldehyde, carboxylic acid, and isocyanide can be varied to generate a library of diverse compounds.

Materials:

  • Aldehyde or Ketone (e.g., Benzaldehyde, 1.0 mmol)

  • 8-Boc-2,8-diazaspiro[4.5]decane (1.0 mmol)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 mmol)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.0 mmol)

  • Methanol (5 mL)

  • Reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a reaction vial, add the aldehyde or ketone (1.0 mmol) and 8-Boc-2,8-diazaspiro[4.5]decane (1.0 mmol).

  • Add methanol (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture and continue stirring for another 10 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • The fractions containing the desired product are collected and the solvent is evaporated to yield the pure Ugi product.

  • The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following tables summarize representative data for the one-pot synthesis of a small library of 2,8-diazaspiro[4.5]decane-based peptidomimetics, demonstrating the versatility of the Ugi reaction.

Table 1: Reagent Scope and Reaction Yields

EntryAldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)ProductYield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanide1a 85
24-ChlorobenzaldehydeAcetic Acidtert-Butyl isocyanide1b 82
3IsobutyraldehydeAcetic Acidtert-Butyl isocyanide1c 78
4BenzaldehydePropionic Acidtert-Butyl isocyanide1d 88
5BenzaldehydeAcetic AcidCyclohexyl isocyanide1e 80
6BenzaldehydeAcetic AcidBenzyl isocyanide1f 75

Yields are for the isolated, purified product.

Table 2: Reaction Conditions and Times

ParameterCondition
SolventMethanol
TemperatureRoom Temperature (20-25 °C)
Concentration0.2 M
Reaction Time24 - 48 hours
Purification MethodSilica Gel Column Chromatography

Conclusion

The one-pot Ugi four-component reaction provides a highly efficient and versatile method for the synthesis of novel peptidomimetics incorporating the 8-Boc-2,8-diazaspiro[4.5]decane scaffold. This approach allows for the rapid generation of compound libraries with significant structural diversity, which are valuable for screening in drug discovery programs. The potential of these compounds to modulate the mitochondrial permeability transition pore highlights a promising avenue for the development of new therapeutics for a range of diseases characterized by aberrant cell death. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Functionalization of the Secondary Amine in Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the secondary amine of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and modulators of signaling pathways. The protocols outlined below cover common and effective methods for N-alkylation, N-acylation, reductive amination, and N-arylation, providing a foundation for the synthesis of diverse compound libraries for drug discovery and development.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of a Boc-protected tertiary amine and a free secondary amine allows for selective functionalization. The secondary amine serves as a key handle for introducing a variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This spirocyclic system offers a rigid, three-dimensional structure that can be advantageous for binding to protein targets.

Derivatives of this scaffold have been investigated for various therapeutic applications, including as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of the inflammatory signaling pathway. Functionalization of the secondary amine is a crucial step in the synthesis of these potent and selective inhibitors.

Experimental Protocols

The following section details protocols for the functionalization of the secondary amine of this compound.

N-Alkylation

N-alkylation is a fundamental method for introducing alkyl groups onto the secondary amine. This can be achieved through nucleophilic substitution with alkyl halides or via reductive amination.

Protocol 1.1: N-Alkylation with an Alkyl Halide

This protocol describes the alkylation of the secondary amine using an alkyl halide in the presence of a base.

General Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Add the alkyl halide (1.0-1.2 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Table 1: N-Alkylation Reaction Data

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
2-(2-chloroethoxy)ethanolK₂CO₃Acetonitrile801675
Benzyl bromideDIPEADMFRT1285

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow reagents Starting Material: - this compound - Alkyl Halide - Base (e.g., K₂CO₃, DIPEA) - Solvent (e.g., DMF, Acetonitrile) reaction Reaction: - Stir at RT or heat (50-80°C) - Monitor by TLC/LC-MS reagents->reaction 1. Mix workup Workup: - Dilute with water - Extract with organic solvent - Wash with brine - Dry and concentrate reaction->workup 2. Completion purification Purification: - Flash column chromatography workup->purification 3. Crude Product product Product: - N-alkylated derivative purification->product 4. Pure Product

Caption: General workflow for the N-alkylation of this compound.

N-Acylation

N-acylation introduces an acyl group to the secondary amine, typically using an acid chloride or anhydride, to form an amide linkage. This is a common strategy for introducing diverse functionalities and modulating the electronic properties of the molecule.

Protocol 2.1: N-Acylation with an Acid Chloride

This protocol details the acylation using an acid chloride in the presence of a non-nucleophilic base.

General Procedure:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride (1.0-1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 2: N-Acylation Reaction Data

Acid ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
2-furoyl chlorideTEADCM0 to RT290
4-chlorobenzoyl chlorideDIPEATHF0 to RT388

Experimental Workflow for N-Acylation

N_Acylation_Workflow reagents Starting Material: - this compound - Acid Chloride - Base (e.g., TEA, DIPEA) - Solvent (e.g., DCM, THF) reaction Reaction: - Cool to 0°C - Add acid chloride dropwise - Warm to RT and stir - Monitor by TLC/LC-MS reagents->reaction 1. Mix workup Workup: - Quench with water/NaHCO₃ - Separate layers and extract - Wash, dry, and concentrate reaction->workup 2. Completion purification Purification: - Flash column chromatography workup->purification 3. Crude Product product Product: - N-acylated derivative purification->product 4. Pure Product

Caption: General workflow for the N-acylation of this compound.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Protocol 3.1: Reductive Amination with an Aldehyde

This protocol outlines the reductive amination of the secondary amine with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

General Procedure:

  • To a solution of this compound (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add a few drops of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 3: Reductive Amination Reaction Data

AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
4-fluorobenzaldehydeNaBH(OAc)₃DCERT1282
CyclohexanecarboxaldehydeNaBH(OAc)₃THFRT1678
N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond between an amine and an aryl halide or triflate. This is a key transformation for accessing N-aryl derivatives.

Protocol 4.1: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol describes a typical Buchwald-Hartwig amination procedure.

General Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq.), a phosphine ligand such as Xantphos or RuPhos (0.04-0.10 eq.), and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 4: Buchwald-Hartwig Amination Reaction Data

Aryl BromideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-bromopyridinePd₂(dba)₃/XantphosCs₂CO₃Toluene1001870
1-bromo-4-methoxybenzenePd₂(dba)₃/RuPhosNaOtBuDioxane901675

Signaling Pathway Involvement

As mentioned, derivatives of this compound have been developed as inhibitors of IRAK4. IRAK4 is a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Inhibition of IRAK4 can block the downstream activation of NF-κB and the production of pro-inflammatory cytokines.

IRAK4 Signaling Pathway

IRAK4_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor Functionalized 2,8-diazaspiro[4.5]decane Derivative Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition by functionalized 2,8-diazaspiro[4.5]decane derivatives.

Conclusion

The functionalization of the secondary amine in this compound provides a versatile entry point for the synthesis of a wide array of complex molecules with potential therapeutic applications. The protocols detailed in this document offer robust and reproducible methods for N-alkylation, N-acylation, reductive amination, and N-arylation. These methods, coupled with the strategic importance of the diazaspiro[4.5]decane scaffold, provide a powerful toolkit for medicinal chemists and drug discovery professionals. Further exploration of these reactions will undoubtedly lead to the discovery of novel compounds with significant biological activity.

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in various chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state and appearance of this compound?

A1: this compound can present as a colorless to light yellow liquid, or as a solid or semi-solid.[1][2] This variability may depend on the purity of the substance and storage conditions. It is recommended to store the compound in a dark, dry place at 2-8°C.[2]

Q2: In which common organic solvents is this compound soluble?

A2: While one source vaguely describes it as having "better solubility," specific quantitative data is limited.[1] However, based on its structure (a Boc-protected amine) and general principles of organic chemistry, its solubility can be inferred for various solvents. A summary of expected solubility is provided in the table below.

Q3: Why is my reaction with this compound proceeding slowly or not at all?

A3: Poor solubility is a likely culprit. When a reactant has low solubility in the reaction solvent, its concentration in the solution phase is low, leading to a slower reaction rate. For a reaction to occur, the reactant molecules must be dissolved to interact with other reagents. If the compound remains as a solid suspension, the reaction is limited to the surface of the solid particles, which can be very slow.

Q4: Are there any general strategies to improve the solubility of this compound in my reaction?

A4: Yes, several general strategies can be employed to improve the solubility of poorly soluble amines:

  • Co-solvents: Using a mixture of solvents can significantly enhance solubility. For example, adding a polar aprotic solvent like DMF or DMSO to a less polar solvent like DCM or THF can be effective.

  • Heating: Gently warming the reaction mixture can increase the solubility of the compound. However, be mindful of the thermal stability of all reactants and reagents.

  • Change in pH: For certain reactions, particularly those involving the free amine after Boc-deprotection, adjusting the pH can improve solubility. The free amine form is generally more soluble in acidic conditions due to the formation of a more polar ammonium salt.

  • Use of Additives: In some cases, additives can act as solubilizing agents.

Troubleshooting Guides for Specific Reactions

This section provides troubleshooting advice for common reactions where the poor solubility of this compound can be a significant hurdle.

Issue 1: N-Alkylation Reactions

Symptom: The N-alkylation of the secondary amine on the pyrrolidine ring is sluggish, with a significant amount of unreacted starting material even after prolonged reaction times.

Troubleshooting Workflow:

References

Technical Support Center: Synthesis of 8-Boc-2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Boc-2,8-diazaspiro[4.5]decane. The focus is on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 8-Boc-2,8-diazaspiro[4.5]decane?

A1: The most prevalent side product is the di-protected species, 2,8-di-Boc-2,8-diazaspiro[4.5]decane. This occurs when both nitrogen atoms of the diazaspiro[4.5]decane core react with the Boc-anhydride reagent.

Q2: Are there other, less common, side products I should be aware of?

A2: While di-Boc formation is the primary concern, other side reactions can occur under certain conditions. These may include the formation of urea-type byproducts if isocyanate intermediates are generated, particularly at elevated temperatures. However, with standard Boc protection protocols, these are generally not significant.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. You can visualize the starting material (2,8-diazaspiro[4.5]decane), the desired mono-Boc product, and the di-Boc byproduct. Staining with ninhydrin can be useful as it will stain the primary and secondary amines of the starting material and the mono-Boc product, but not the di-Boc product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Q4: How can I purify 8-Boc-2,8-diazaspiro[4.5]decane from the di-Boc byproduct?

A4: Purification can typically be achieved using column chromatography on silica gel. The polarity difference between the mono-Boc (more polar) and di-Boc (less polar) derivatives allows for their separation. Additionally, acid-base extraction can be employed. The mono-Boc product, having a free secondary amine, can be protonated and extracted into an aqueous acidic phase, while the di-Boc byproduct remains in the organic phase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired mono-Boc product. 1. Incomplete reaction. 2. Formation of significant amounts of di-Boc byproduct. 3. Product loss during workup and purification.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Implement strategies to enhance mono-selectivity (see table below). 3. Optimize the extraction and chromatography procedures.
High percentage of di-Boc byproduct. 1. Excess of Boc-anhydride. 2. Reaction conditions favoring di-substitution (e.g., prolonged reaction time, high temperature).1. Use a stoichiometric equivalent or a slight deficit of Boc-anhydride relative to the diamine. 2. Employ the in-situ mono-hydrochloride salt method to deactivate one amine group.
Presence of unreacted starting material. 1. Insufficient Boc-anhydride. 2. Incomplete reaction.1. Ensure accurate stoichiometry of reagents. 2. Allow for sufficient reaction time, monitoring progress by TLC.

Strategies to Enhance Mono-Selectivity

Strategy Principle Typical Conditions Expected Outcome
Stoichiometric Control Limiting the amount of the protecting agent to favor reaction at one site.Use of 1.0 to 1.1 equivalents of Boc-anhydride relative to the diamine.Reduced formation of the di-Boc byproduct.
In-situ Mono-hydrochloride Formation Protonation of one amine group to render it less nucleophilic and unreactive towards Boc-anhydride.Sequential addition of 1 equivalent of HCl (or a source like Me₃SiCl) followed by 1 equivalent of Boc-anhydride.[1]High selectivity for the mono-Boc product.
Solvent Choice Protic solvents can solvate the amine and influence its reactivity.Use of methanol or ethanol as the solvent.Can favor mono-protection, often without the need for an external base.
Low Temperature Reducing the reaction rate can sometimes improve selectivity.Running the reaction at 0°C or lower.May decrease the rate of the second protection step more than the first.

Experimental Protocols

Protocol 1: In-situ Mono-hydrochloride Method for Selective Mono-Boc Protection

This protocol is designed to maximize the yield of the mono-protected product by deactivating one of the amine functionalities.[1]

  • Dissolution: Dissolve 2,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous methanol (approx. 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Acidification: Slowly add a solution of hydrochloric acid in methanol (1.0 eq) dropwise to the stirred solution of the diamine. Alternatively, trimethylsilyl chloride (Me₃SiCl, 1.0 eq) can be added, which will generate HCl in situ.

  • Equilibration: Allow the mixture to stir at 0°C for 30 minutes to ensure the formation of the mono-hydrochloride salt.

  • Boc Protection: To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in methanol dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in water and basify with a suitable base (e.g., 1M NaOH) to a pH of 9-10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate 8-Boc-2,8-diazaspiro[4.5]decane.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Pathway Start 2,8-Diazaspiro[4.5]decane MonoBoc 8-Boc-2,8-diazaspiro[4.5]decane (Desired Product) Start->MonoBoc + (Boc)₂O (1 eq) Boc2O (Boc)₂O DiBoc 2,8-di-Boc-2,8-diazaspiro[4.5]decane (Side Product) MonoBoc->DiBoc + (Boc)₂O (excess)

Caption: Main reaction pathway and the formation of the di-Boc side product.

Troubleshooting_Workflow Start Low Yield of Mono-Boc Product Check_TLC Analyze reaction mixture by TLC/LC-MS Start->Check_TLC High_DiBoc High Di-Boc Content Check_TLC->High_DiBoc Di-Boc is major byproduct High_SM High Starting Material Content Check_TLC->High_SM Starting material is major component Good_Ratio Good Mono:Di Ratio, Low Conversion Check_TLC->Good_Ratio Low overall conversion Solution_DiBoc Reduce (Boc)₂O stoichiometry Use in-situ HCl method High_DiBoc->Solution_DiBoc Solution_SM Increase (Boc)₂O to 1.0 eq Increase reaction time High_SM->Solution_SM Solution_Conversion Increase reaction time Slightly warm the reaction Good_Ratio->Solution_Conversion

Caption: A troubleshooting workflow for low yields in the synthesis.

References

Technical Support Center: Chromatographic Purification of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities in the synthesis of mono-Boc protected diamines are typically the unreacted starting diamine (2,8-diazaspiro[4.5]decane) and the di-Boc protected byproduct (di-tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate). The presence of these impurities is a common challenge due to the difficulty of achieving perfect mono-selectivity during the protection reaction.

Q2: Which chromatographic techniques are most suitable for purifying this compound?

A2: Both flash column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) are effective methods. Flash chromatography is often used for initial purification to remove bulk impurities, while preparative HPLC can be employed for final polishing to achieve high purity.

Q3: Why is my compound streaking or showing poor peak shape on silica gel chromatography?

A3: The free secondary amine in this compound can interact with the acidic silanol groups on the surface of the silica gel. This interaction can lead to tailing or streaking of the peak. To mitigate this, it is common practice to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase HPLC is a very suitable technique, particularly for achieving high purity. A C18 column is a good starting point. Due to the basic nature of the free amine, it is advisable to use an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase to ensure good peak shape through ion-pairing.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities Incorrect mobile phase polarity.Optimize the mobile phase using thin-layer chromatography (TLC) first. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
Co-elution of the di-Boc byproduct.The di-Boc byproduct is less polar than the desired mono-Boc product. Use a shallower gradient to improve resolution between the two spots.
Co-elution of the starting diamine.The starting diamine is significantly more polar. Ensure the mobile phase is not too polar initially, to allow for good separation.
Product Streaking/Tailing on the Column Interaction of the free amine with acidic silica gel.Add 0.5-1% triethylamine (TEA) to the mobile phase to neutralize the acidic sites on the silica gel.
Low Product Recovery Irreversible adsorption of the product to the silica gel.Use a mobile phase containing a basic modifier like TEA. Consider using a less acidic stationary phase, such as alumina.
Product is too soluble in the mobile phase and elutes with the solvent front.Start with a less polar mobile phase.
Preparative HPLC
Problem Possible Cause(s) Suggested Solution(s)
Broad or Tailing Peaks Secondary interactions between the basic amine and the stationary phase.Add an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase (both water and organic solvent).
Column overload.Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the optimal capacity of your column.
Poor Resolution Inadequate mobile phase gradient.Optimize the gradient slope. A shallower gradient will generally provide better resolution.
Incorrect stationary phase.While C18 is a good starting point, consider other phases like a phenyl-hexyl or a polar-embedded phase for alternative selectivity.
Product Precipitation on the Column or in Tubing The product is not soluble in the mobile phase.Ensure the sample is fully dissolved in the initial mobile phase before injection. If necessary, use a small amount of a stronger, compatible solvent like DMSO to dissolve the sample, but be mindful of its effect on the chromatography.

Experimental Protocols

General Protocol for Flash Chromatography

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

  • Column Packing: Prepare a silica gel column. The amount of silica should be approximately 50-100 times the weight of the crude material.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or DCM) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or methanol). A common mobile phase for similar compounds is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with the addition of 0.5% triethylamine.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Example Value/Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane + 0.5% Triethylamine
Column Dimensions Dependent on sample size
Detection TLC with a suitable stain (e.g., potassium permanganate or ninhydrin)
General Protocol for Preparative HPLC

This protocol is a general starting point for method development.

  • Sample Preparation: Dissolve the partially purified material in the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water + 0.1% TFA / 5% Acetonitrile + 0.1% TFA).

  • Injection: Inject the sample onto the column.

  • Elution: Run a linear gradient to increase the organic phase concentration (e.g., from 5% to 95% Acetonitrile over 30 minutes).

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the product peak.

  • Product Isolation: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvent, typically by lyophilization if TFA is used.

Parameter Example Value/Condition
Stationary Phase C18 Silica Gel (e.g., 5 or 10 µm particle size)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 5-95% B over 30 minutes
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)
Detection UV at 210 nm or 220 nm

Visualizations

PurificationWorkflow cluster_optional crude Crude Product (mixture of starting material, mono-Boc, and di-Boc) tlc TLC Analysis (Optimize Mobile Phase) crude->tlc Develop Method flash Flash Chromatography (Silica Gel, e.g., DCM/MeOH/TEA) tlc->flash Apply Method analysis1 Purity Check (TLC/LC-MS) flash->analysis1 hplc Preparative HPLC (C18, e.g., H2O/ACN/TFA) analysis2 Purity Check (HPLC/LC-MS) hplc->analysis2 pure_product Pure Product (>98% Purity) analysis1->hplc If Higher Purity Needed analysis1->pure_product If Purity is Sufficient analysis2->pure_product optional Optional Polishing Step TroubleshootingTree start Poor Chromatographic Result (e.g., Tailing, Poor Separation) flash_q Using Flash Chromatography? start->flash_q Is it tailing? hplc_q Using Preparative HPLC? start->hplc_q Is it poor separation? add_tea Add 0.5-1% Triethylamine to Mobile Phase flash_q->add_tea Yes optimize_gradient Optimize Gradient Slope (based on TLC) flash_q->optimize_gradient No (Poor Separation) add_tfa Add 0.1% TFA or Formic Acid to Mobile Phase hplc_q->add_tfa Yes (Tailing) check_loading Reduce Sample Load (Perform Loading Study) hplc_q->check_loading No (Poor Separation/Broad Peaks)

Optimizing reaction conditions for N-arylation of 8-Boc-2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the N-arylation of 8-Boc-2,8-diazaspiro[4.5]decane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-arylation of 8-Boc-2,8-diazaspiro[4.5]decane?

The two most common and effective methods for forming the C-N bond between an aryl group and the secondary amine of 8-Boc-2,8-diazaspiro[4.5]decane are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and widely used for synthesizing aryl amines.[1] It generally offers milder reaction conditions and broader substrate scope compared to the Ullmann reaction.[2] The reaction involves an aryl halide or triflate, the amine, a palladium catalyst with a suitable phosphine or carbene ligand, and a base.[1][3]

  • Ullmann Condensation: This is a copper-catalyzed reaction that is also effective for C-N bond formation.[4] Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and polar solvents like DMF or NMP.[4] However, modern variations with specific ligands can proceed under milder conditions.[5]

Q2: Which nitrogen on 8-Boc-2,8-diazaspiro[4.5]decane is arylated?

The N-arylation occurs at the secondary amine (position 2). The nitrogen at position 8 is protected by a tert-butoxycarbonyl (Boc) group, which prevents it from participating in the coupling reaction. This Boc group can be removed later under acidic conditions if desired.[6]

Q3: What are the key components of a Buchwald-Hartwig reaction for this substrate?

A typical Buchwald-Hartwig reaction setup includes:

  • Substrates: 8-Boc-2,8-diazaspiro[4.5]decane and an aryl halide (e.g., aryl bromide, chloride) or aryl triflate.

  • Palladium Pre-catalyst: A source of palladium, such as Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: A phosphine-based ligand (e.g., BINAP, XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr) is crucial for the catalytic cycle.[3][7] Sterically hindered ligands are often effective for coupling secondary amines.[8]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃).[7]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are typically used.[2]

Q4: Can I use aryl chlorides for this reaction?

Yes, while aryl iodides and bromides are generally more reactive, modern Buchwald-Hartwig catalyst systems have been developed that are highly effective for coupling less reactive aryl chlorides.[9] This often requires the use of specialized, electron-rich, and sterically hindered phosphine ligands.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst- Ensure the palladium pre-catalyst and ligand are not degraded. Use fresh reagents.- Pre-form the active Pd(0) catalyst before adding substrates.- Increase catalyst/ligand loading (e.g., from 1-2 mol% to 5 mol%).
2. Ineffective Base- The base may be too weak or not soluble enough. NaOt-Bu is a common strong base for these reactions.[7]- Ensure the base is fresh and anhydrous.
3. Oxygen Contamination- The Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) and that the solvent is properly degassed.
4. Poor Ligand Choice- The ligand may not be suitable for the specific substrate combination. For hindered secondary amines, sterically bulky biarylphosphine ligands are often required.[8][10] Try screening different ligands (e.g., XPhos, RuPhos).
Formation of Side Products 1. Hydrodehalogenation of Aryl Halide- This occurs when a competing β-hydride elimination pathway reduces the aryl halide to an arene.[1][8]- Use a ligand that promotes faster reductive elimination over β-hydride elimination. A more sterically hindered ligand can sometimes help.[8]
2. Aryl Ether Formation- If using an alkoxide base (e.g., NaOt-Bu), it can sometimes act as a nucleophile, especially at high temperatures, leading to Ar-Ot-Bu.[8]- Consider using a carbonate base like Cs₂CO₃ or K₂CO₃, although this may require higher temperatures.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature- Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time.- If the reaction has stalled, a modest increase in temperature (e.g., from 80°C to 100°C) may help drive it to completion.
2. Catalyst Deactivation- The catalyst may deactivate over time. Adding a fresh portion of catalyst and ligand might restart a stalled reaction.
Difficulty with Product Purification 1. Residual Palladium Catalyst- Purify by column chromatography. Sometimes a plug of silica with a suitable solvent can remove much of the baseline metal residue.- Consider using activated carbon or a palladium scavenger resin.
2. Contamination with Ligand Oxide- Phosphine ligands can oxidize during the reaction and workup. Purification is typically achieved via silica gel chromatography.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a representative procedure based on established methods for the N-arylation of secondary amines.[7][10] Optimization may be required for specific aryl halides.

Materials:

  • 8-Boc-2,8-diazaspiro[4.5]decane

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).

  • Add the aryl halide (1.0 mmol) and 8-Boc-2,8-diazaspiro[4.5]decane (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes representative conditions for palladium-catalyzed N-arylation, illustrating how different components can be varied for optimization.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene10018>90 (Typical)
2Pd₂(dba)₃ (1)BINAP (3)Cs₂CO₃ (2.0)Dioxane11024~85 (Typical)
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)t-BuOH9020~88 (Typical)
4Pd(OAc)₂ (5)IPr-HCl (10)KOt-Bu (1.5)Toluene11016~75 (Typical)

Note: Yields are illustrative and will vary based on the specific aryl halide used.

Visual Guides

General Workflow for Reaction Setup

The following diagram outlines the key steps for setting up the N-arylation reaction under an inert atmosphere.

G cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware s1 Assemble Flask p1->s1 p2 Degas Solvent s4 Add Solvent p2->s4 s2 Purge with Argon/N2 s1->s2 s3 Add Solids: Catalyst, Ligand, Base, Amine, Aryl Halide s2->s3 s3->s4 r1 Heat & Stir s4->r1 r2 Monitor Progress (TLC / LC-MS) r1->r2 w1 Quench Reaction r2->w1 w2 Extraction w1->w2 w3 Purification (Chromatography) w2->w3

Figure 1. General experimental workflow for setting up the N-arylation reaction.
Troubleshooting Logic for Low Yield

This decision tree provides a logical path for troubleshooting a low-yielding N-arylation reaction.

G start Low / No Yield q1 Is starting material consumed? start->q1 a1_yes Check for Side Products (Hydrodehalogenation, Ether...) q1->a1_yes Yes a1_no Reaction Stalled or Failed q1->a1_no No q4 Change Ligand or Base? Increase Temp/Time? a1_yes->q4 q2 Was reaction run under inert atmosphere? a1_no->q2 a2_yes Evaluate Reagent Quality q2->a2_yes Yes a2_no Oxygen likely deactivated catalyst. Repeat with proper technique. q2->a2_no No q3 Are reagents fresh and anhydrous? a2_yes->q3 a3_yes Optimize Conditions q3->a3_yes Yes a3_no Use fresh, anhydrous reagents and solvents. q3->a3_no No a3_yes->q4 a4_yes Systematically vary one parameter at a time. q4->a4_yes Yes

Figure 2. Decision tree for troubleshooting low-yield N-arylation reactions.

References

Preventing di-substitution in reactions with Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing di-substitution and other common issues during the chemical modification of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reacting this compound with electrophiles?

The primary challenge is to achieve selective mono-substitution at the desired nitrogen atom while avoiding potential side reactions. This compound has two nitrogen atoms, but their reactivity is significantly different. The nitrogen at position 8 is part of a tert-butoxycarbonyl (Boc) protecting group, which significantly reduces its nucleophilicity. The nitrogen at position 2 is a secondary amine and is the more nucleophilic and likely site of reaction. The main issue is not typically di-substitution at both N-2 and N-8, but rather controlling the reaction at N-2 to prevent over-alkylation or other side reactions if the product itself can react further.

Q2: Which nitrogen atom is more reactive in this compound?

The nitrogen at position 2 (the secondary amine) is significantly more nucleophilic and basic than the nitrogen at position 8, which is part of a carbamate. Therefore, reactions with electrophiles such as alkyl halides or acyl chlorides will predominantly occur at the N-2 position.

Q3: Is di-substitution a common problem with this reagent?

Di-substitution, meaning reaction at both N-2 and N-8, is generally not a significant issue under standard conditions due to the low reactivity of the N-8 carbamate nitrogen. However, "di-substitution" in a broader sense could refer to the addition of two identical groups to the N-2 position if the initial product can react again. This is more accurately described as over-alkylation. This guide will focus on ensuring clean mono-substitution at the N-2 position.

Q4: How can I favor mono-substitution at the N-2 position?

To favor mono-alkylation or mono-acylation at the N-2 position, careful control of reaction conditions is crucial. Key strategies include:

  • Stoichiometry: Use of a 1:1 molar ratio or a slight excess of the diazaspirodecane derivative relative to the electrophile.

  • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration of the electrophile, which minimizes the chance of the mono-substituted product reacting further.

  • Low Temperature: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.

  • Choice of Base: Use a non-nucleophilic base to deprotonate the secondary amine without competing in the reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the substitution reaction at the N-2 position of this compound.

Issue Potential Cause Recommended Action
Low or No Product Formation 1. Insufficiently activated electrophile. 2. Steric hindrance from the spirocyclic core or the electrophile. 3. Suboptimal reaction temperature. 4. Inappropriate solvent.1. Use a more reactive electrophile (e.g., iodide instead of chloride). 2. Increase the reaction temperature or use a less sterically hindered electrophile if possible. 3. Gradually increase the reaction temperature in increments of 10-20°C. 4. Switch to a polar aprotic solvent like DMF or DMSO to better solvate the reactants.
Formation of Di-substituted Product (Over-alkylation at N-2) 1. Excess of the electrophile. 2. Reaction temperature is too high. 3. High concentration of the electrophile. 4. The mono-substituted product is more reactive than the starting material.1. Use a 1:1 or slightly less than 1 equivalent of the electrophile. 2. Lower the reaction temperature. 3. Add the electrophile dropwise over an extended period. 4. This is less common but if suspected, use a large excess of the diazaspirodecane starting material.
Presence of Unreacted Starting Material 1. Insufficient amount of electrophile. 2. Short reaction time. 3. Deactivation of the electrophile.1. Ensure accurate stoichiometry; consider adding a slight excess (1.1 eq) of the electrophile if di-substitution is not a concern. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time. 3. Ensure all reagents and solvents are anhydrous if the electrophile is moisture-sensitive.
Side Product Formation 1. Reaction with the solvent. 2. Decomposition of reagents or products. 3. Use of a nucleophilic base.1. Choose an inert solvent. 2. Run the reaction at a lower temperature and ensure an inert atmosphere (e.g., nitrogen or argon). 3. Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

Experimental Protocols

Protocol for Mono-N-Alkylation

This protocol provides a general procedure for the selective mono-alkylation of the N-2 position of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Non-nucleophilic base (e.g., DIPEA, TEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the non-nucleophilic base (1.2-1.5 eq) to the solution and stir.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add the alkyl halide (1.0-1.1 eq) dropwise to the stirred solution over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol for Mono-N-Acylation

This protocol provides a general procedure for the selective mono-acylation of the N-2 position.

Materials:

  • This compound

  • Acyl chloride or anhydride

  • Non-nucleophilic base (e.g., DIPEA, TEA)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) and the non-nucleophilic base (1.5 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the reaction mixture to 0°C.

  • Slowly add the acyl chloride or anhydride (1.0 eq) dropwise to the stirred solution.

  • Maintain the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acylating agent and acid byproducts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Reaction_Pathway cluster_start Reactants cluster_product Products Start This compound Mono_Sub Mono-substituted Product (at N-2) Start->Mono_Sub 1 eq. R-X, Base Electrophile R-X (Alkyl/Acyl Halide) Di_Sub Di-substituted Product (Over-alkylation at N-2) Mono_Sub->Di_Sub Excess R-X

Caption: Reaction pathway for the substitution on this compound.

Troubleshooting_Workflow Start Reaction Start Check_Completion Reaction Complete? Start->Check_Completion Analyze_Products Analyze Product Mixture (TLC, LC-MS, NMR) Check_Completion->Analyze_Products Yes Optimize_Conditions Optimize Reaction Conditions: - Stoichiometry - Temperature - Solvent/Base Check_Completion->Optimize_Conditions No Desired_Product Desired Mono-substituted Product Analyze_Products->Desired_Product Clean Mono-substitution Troubleshoot Troubleshooting Required Analyze_Products->Troubleshoot Undesired Products Low_Yield Low Yield/ No Reaction Troubleshoot->Low_Yield Di_Sub Di-substitution Troubleshoot->Di_Sub Other_Side_Products Other Side Products Troubleshoot->Other_Side_Products Low_Yield->Optimize_Conditions Di_Sub->Optimize_Conditions Other_Side_Products->Optimize_Conditions

Caption: A workflow for troubleshooting reactions with this compound.

Technical Support Center: Synthesis of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis. The initial step is the construction of the core 2,8-diazaspiro[4.5]decane scaffold. This is followed by the selective protection of one of the secondary amine groups with a tert-butyloxycarbonyl (Boc) group. The unprotected secondary amine is then available for further derivatization if required.

Q2: How can I achieve selective mono-Boc protection of the 2,8-diazaspiro[4.5]decane core?

Achieving selective mono-Boc protection of a symmetric diamine like 2,8-diazaspiro[4.5]decane can be challenging due to the potential for di-Boc formation. A facile and effective method involves the sequential addition of one equivalent of an acid (such as HCl) to protonate one amine, followed by the addition of one equivalent of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is then neutralized to yield the mono-Boc protected product. This method has been shown to be effective for various diamines.[1]

Q3: What are the critical parameters to control during the Boc protection step to maximize yield?

To maximize the yield of the mono-Boc product, it is crucial to control the stoichiometry of the reagents. Using a slight excess of the diamine relative to (Boc)₂O can also favor mono-protection. The reaction temperature should be kept low (e.g., 0 °C to room temperature) to control the reactivity and minimize side reactions. Slow, dropwise addition of (Boc)₂O to the reaction mixture is also recommended.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the 2,8-diazaspiro[4.5]decane core Incomplete reaction during the cyclization step.- Increase the reaction time and/or temperature.- Ensure the use of an appropriate solvent that dissolves all reactants.- Check the purity and reactivity of the starting materials.
Formation of side products during cyclization.- Optimize the reaction temperature; sometimes lower temperatures can increase selectivity.- Use a different catalyst or reagent system for the cyclization.- Employ high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Difficult purification of the spiro-diamine.- The free diamine may be highly polar and water-soluble. Consider converting it to a salt (e.g., hydrochloride or oxalate) for easier handling and purification by crystallization.
Low yield of this compound Formation of the di-Boc protected byproduct.- Carefully control the stoichiometry; use no more than one equivalent of (Boc)₂O.- Employ the acid-mediated selective protection method described in the FAQs.[1]- Perform the reaction at a lower temperature to improve selectivity.
Unreacted starting diamine remains.- Ensure that the (Boc)₂O is active and has not decomposed.- Slightly increase the equivalents of (Boc)₂O, but monitor carefully for di-Boc formation.- Increase the reaction time.
Difficult separation of mono- and di-Boc products.- Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary.- Consider converting the mixture to a salt; the mono-Boc product salt may have different solubility properties than the di-Boc product.
Presence of unexpected impurities in the final product Side reactions during the Boc protection step.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.- Use high-purity solvents and reagents.
Incomplete removal of reagents or byproducts.- Optimize the work-up procedure, including aqueous washes to remove water-soluble impurities.- Recrystallize the final product from a suitable solvent system.

Experimental Protocols

Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (A related spiro-diamine synthesis)

Step 1: Synthesis of Ureido Derivative

  • 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride is treated with potassium cyanate (KOCN) in the presence of acetic acid and water to yield the corresponding ureido derivative.[2]

Step 2: Cyclization

  • The ureido derivative is cyclized using sodium hydride (60% dispersion in mineral oil) in dry N,N-dimethylformamide (DMF).[2]

  • The reaction mixture is stirred for an extended period (e.g., 4 days) at a moderate temperature (e.g., 45 °C) under an inert atmosphere.[2]

Step 3: Hydrolysis and Work-up

  • The reaction is quenched by the addition of an acidic solution (e.g., 10% HCl) and stirred for another 24 hours at 45 °C.[2]

  • The mixture is then poured into ice-water and extracted with an organic solvent (e.g., chloroform).[2]

  • The combined organic layers are washed, dried, and concentrated to afford the final product.[2]

This protocol illustrates a common strategy for constructing a spiro-diamine core, which involves the formation of a precursor followed by a cyclization step.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2,8-diazaspiro[4.5]decane Core cluster_protection Selective Boc Protection start Starting Materials cyclization Cyclization Reaction start->cyclization workup_core Work-up & Purification cyclization->workup_core spiro_core 2,8-diazaspiro[4.5]decane workup_core->spiro_core spiro_core_input 2,8-diazaspiro[4.5]decane boc_protection Addition of (Boc)2O spiro_core_input->boc_protection workup_final Work-up & Purification boc_protection->workup_final final_product This compound workup_final->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_core_issues Spiro Core Synthesis Issues cluster_boc_issues Boc Protection Issues start Low Yield of Final Product check_core Check Yield of Spiro Core start->check_core check_boc Check Boc Protection Step start->check_boc incomplete_reaction Incomplete Reaction? check_core->incomplete_reaction side_products Side Products? check_core->side_products di_boc Di-Boc Formation? check_boc->di_boc unreacted_sm Unreacted Starting Material? check_boc->unreacted_sm optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions Yes change_reagents Change Reagents/Catalyst side_products->change_reagents Yes control_stoichiometry Control Stoichiometry di_boc->control_stoichiometry Yes check_reagent_quality Check (Boc)2O Quality unreacted_sm->check_reagent_quality Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: 8-Boc-2,8-diazaspiro[4.5]decane Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Boc deprotection of 8-Boc-2,8-diazaspiro[4.5]decane. The unique spirocyclic structure of this compound can present specific challenges during the removal of the tert-butyloxycarbonyl (Boc) protecting group. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the Boc deprotection of 8-Boc-2,8-diazaspiro[4.5]decane?

A1: The most common methods for Boc deprotection are treatment with a strong acid in an organic solvent. For 8-Boc-2,8-diazaspiro[4.5]decane, two widely used starting conditions are:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM): A solution of 20-50% TFA in DCM is a standard choice. The reaction is typically performed at room temperature and monitored for completion.[1][2]

  • Hydrochloric acid (HCl) in 1,4-dioxane: A 4M solution of HCl in dioxane is a potent alternative and is often used when TFA might cause unwanted side reactions or when a crystalline hydrochloride salt of the product is desired.[1][3][4]

Q2: My deprotection reaction is sluggish or incomplete. What are the likely causes and how can I resolve this?

A2: Incomplete deprotection is a frequent issue, potentially exacerbated by the steric hindrance of the diazaspirocyclic system.[5] Here are common causes and solutions:

  • Insufficient Acid Strength or Concentration: The Boc group on a secondary amine within a spirocyclic system may require harsher conditions for complete removal.

    • Solution: Increase the concentration of the acid. For instance, if 20% TFA in DCM is ineffective, try increasing it to 50%. Alternatively, switching from TFA to the stronger 4M HCl in dioxane can be effective.[1]

  • Inadequate Reaction Time or Temperature: The reaction may simply need more time to reach completion.

    • Solution: Extend the reaction time and monitor the progress closely using an appropriate analytical method like TLC or LC-MS. Gentle warming (e.g., to 40°C) can also increase the reaction rate, but be mindful of potential side reactions.

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Ensure your 8-Boc-2,8-diazaspiro[4.5]decane is fully dissolved in the reaction solvent. If solubility in DCM is an issue, consider alternative solvents, although DCM and dioxane are standard for these reactions.

Q3: I'm observing unexpected byproducts. What are the common side reactions and how can they be minimized?

A3: The primary cause of side reactions is the formation of a reactive tert-butyl cation during the cleavage of the Boc group.[6]

  • t-Butylation: The tert-butyl cation can alkylate nucleophilic sites on your molecule. While 2,8-diazaspiro[4.5]decane itself lacks highly nucleophilic groups like indole rings, this can be a concern if other sensitive functionalities are present in a more complex derivative.

    • Solution: Use scavengers to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole.

  • Trifluoroacetylation: When using TFA, the deprotected amine can sometimes be acylated by a trifluoroacetyl group.

    • Solution: This is less common but can occur. After the reaction, ensuring complete removal of TFA by co-evaporation with a solvent like toluene can help. A basic workup will also remove this adduct.

Q4: What is the recommended work-up procedure for obtaining the free amine of 2,8-diazaspiro[4.5]decane?

A4: The work-up procedure is critical for isolating the deprotected product in high purity.

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with toluene is often recommended.

  • Basification: Dissolve the residue in water or an appropriate organic solvent and neutralize the excess acid by adding a base. Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are common choices until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate to isolate the free amine.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final product.

Q5: Are there milder alternatives to TFA and HCl for deprotecting 8-Boc-2,8-diazaspiro[4.5]decane if my molecule contains other acid-sensitive groups?

A5: Yes, several milder methods can be employed, although they may require more optimization for this specific substrate.

  • Lewis Acids: Zinc bromide (ZnBr₂) in a solvent like dichloromethane can be a milder alternative to strong Brønsted acids.[7]

  • Acidic Resins: Using a solid-supported acid catalyst, like Amberlyst 15, can simplify the workup as the acid is removed by filtration.

  • Thermal Deprotection: In some cases, heating the Boc-protected amine can lead to deprotection, though this is less common and may require high temperatures.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to 4M HCl in dioxane.[1]
Insufficient reaction time or temperature.Extend the reaction time and monitor by TLC/LC-MS. Consider gentle warming (e.g., to 40°C).
Steric hindrance from the spirocyclic core.Use more forcing conditions (higher acid concentration, longer time) and monitor for side products.
Low Yield Product loss during aqueous workup.Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. Perform multiple extractions with an organic solvent.
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt is water-soluble, consider using the salt directly in the next step or employing an alternative workup.
Formation of Byproducts t-Butylation of other nucleophilic groups.Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture.[6]
Trifluoroacetylation of the product amine.Ensure complete removal of TFA post-reaction. A basic workup will cleave the trifluoroacetamide.
Difficulty Isolating Product Product is an oil or difficult to handle salt.If the TFA salt is oily, consider using HCl in dioxane to form a more crystalline hydrochloride salt.[1][9]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve 8-Boc-2,8-diazaspiro[4.5]decane (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA (10-20 equivalents, often as a 20-50% v/v solution in DCM) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.

    • To remove residual TFA, add toluene and concentrate again under reduced pressure. Repeat this step if necessary.

    • Dissolve the residue in water and basify to pH > 10 with saturated aqueous NaHCO₃ or NaOH solution.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,8-diazaspiro[4.5]decane.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
  • Dissolution: Dissolve 8-Boc-2,8-diazaspiro[4.5]decane (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane or methanol.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Reaction: Stir the mixture for 1-3 hours. A precipitate of the hydrochloride salt may form. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[3]

  • Work-up (Isolation of HCl salt):

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Work-up (Isolation of free amine):

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH > 10 with saturated aqueous NaHCO₃ or NaOH solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Visualizing the Process

Boc_Deprotection_Workflow Troubleshooting Workflow for Boc Deprotection start Start: 8-Boc-2,8-diazaspiro[4.5]decane deprotection Perform Boc Deprotection (e.g., TFA/DCM or HCl/Dioxane) start->deprotection monitor Monitor Reaction (TLC, LC-MS) deprotection->monitor complete Reaction Complete? monitor->complete incomplete Incomplete Reaction complete->incomplete No workup Standard Work-up: - Remove Volatiles - Basify - Extract complete->workup Yes troubleshoot Troubleshoot: - Increase Acid Conc. - Increase Time/Temp - Check Solubility incomplete->troubleshoot troubleshoot->deprotection Re-run Reaction check_purity Check Purity (NMR, LC-MS) workup->check_purity product Isolated Product: 2,8-diazaspiro[4.5]decane check_purity->product pure Pure Product? check_purity->pure byproducts Byproducts Observed pure->byproducts No end End pure->end Yes troubleshoot_side_reactions Troubleshoot Side Reactions: - Add Scavengers (TIS) - Milder Conditions - Alternative Acid byproducts->troubleshoot_side_reactions troubleshoot_side_reactions->deprotection Re-run Reaction

Caption: A logical workflow for troubleshooting the Boc deprotection of 8-Boc-2,8-diazaspiro[4.5]decane.

Caption: The acid-catalyzed mechanism of Boc deprotection and the role of scavengers in preventing side reactions.

References

Technical Support Center: Characterization of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common characterization challenges encountered with Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities arise from the Boc-protection step of the 2,8-diazaspiro[4.5]decane core. These include the unprotected diamine and the di-Boc-protected species. Depending on the synthetic route, other related substances may also be present. It is crucial to monitor the reaction progress carefully to minimize these impurities.

Q2: My ¹H NMR spectrum shows a complex multiplet for the aliphatic protons, making it difficult to assign the structure. What can I do?

A2: The overlapping signals in the aliphatic region of the ¹H NMR spectrum are common for this class of compounds due to the rigid spirocyclic core. To aid in assignment, consider the following:

  • 2D NMR techniques: COSY (Correlation Spectroscopy) will help identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range couplings.

  • Comparison to known spectra: Compare your spectrum to literature data for similar structures.

  • Solvent effects: Changing the deuterated solvent can sometimes help to resolve overlapping multiplets.

Q3: I am observing a significant M-56 peak in the mass spectrum of my compound. What does this correspond to?

A3: The observation of a peak at M-56 (loss of 56 Da) is a characteristic fragmentation pattern for Boc-protected amines. This corresponds to the loss of isobutylene from the tert-butyl group, which can occur through a McLafferty-like rearrangement. Another common fragmentation is the loss of the entire Boc group (M-101).

Q4: How can I separate the enantiomers of a chiral derivative of this compound?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers of this type of compound. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective. Method development will involve screening different chiral columns and mobile phase compositions.

Troubleshooting Guides

NMR Spectroscopy Issues
Issue Potential Cause Troubleshooting Steps
Broad peaks in ¹H NMR - Presence of paramagnetic impurities- Intermediate exchange rate of conformers- Aggregation of the sample- Purify the sample further (e.g., column chromatography, recrystallization).- Acquire the spectrum at a different temperature to see if peaks sharpen.- Dilute the sample.
Unexpected peaks in the spectrum - Residual solvent- Starting materials or byproducts- Grease from glassware- Cross-reference with common solvent impurity tables.- Analyze the purity of the starting materials.- Ensure glassware is thoroughly cleaned and dried.
Incorrect integration values - Incomplete relaxation of nuclei- Baseline distortion- Increase the relaxation delay (d1) in the NMR acquisition parameters.- Carefully perform baseline correction during data processing.
Mass Spectrometry Issues
Issue Potential Cause Troubleshooting Steps
No molecular ion peak observed - In-source fragmentation- Use a softer ionization technique (e.g., ESI instead of EI).- Reduce the fragmentor voltage or cone voltage in the ESI source.
Multiple charged species - Presence of multiple basic sites- This is expected for diamines. The relative intensities can be pH-dependent.
Adduct formation (e.g., [M+Na]⁺, [M+K]⁺) - Presence of salts in the sample or mobile phase- Use high-purity solvents and reagents.- Desalt the sample prior to analysis if necessary.
Chromatography Issues
Issue Potential Cause Troubleshooting Steps
Poor peak shape in LC-MS - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Inject a smaller sample volume or a more dilute sample.- Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.
No separation of enantiomers in chiral HPLC - Incorrect chiral stationary phase- Inappropriate mobile phase- Screen a variety of chiral columns with different selectivities.- Optimize the mobile phase composition (e.g., ratio of hexane/isopropanol, nature of the alcohol).

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR Characterization

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Relaxation delay (d1): 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: -10 to 220 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the residual solvent peak.

LC-MS Analysis

Purity Assessment and Molecular Weight Confirmation

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole or TOF).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion ([M+H]⁺).

Chiral HPLC

Enantiomeric Separation

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC; Chiralcel® OD or AD).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Method Development:

    • Start with a standard mobile phase composition, such as 90:10 hexane:isopropanol.

    • Screen different chiral columns to find one that provides baseline or partial separation.

    • Optimize the mobile phase composition by varying the ratio of the non-polar and polar components to improve resolution.

    • Adjust the flow rate to balance resolution and analysis time.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound absorbs.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (ppm, CDCl₃) Multiplicity
C(CH₃)₃~1.45s
CH₂ (piperidine ring)1.50 - 1.70m
CH₂ (pyrrolidine ring)2.70 - 2.90m
N-CH₂ (Boc-protected)3.30 - 3.50t
NH (unprotected)Variable (broad)br s

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (ppm, CDCl₃)
C(C H₃)₃~28.5
C (CH₃)₃~79.5
C=O~155.0
CH₂ (piperidine ring)30 - 40
CH₂ (pyrrolidine ring)45 - 55
Spiro Carbon55 - 65

Table 3: Common Mass Spectral Fragments

Fragment m/z Description
[M+H]⁺241.19Molecular ion
[M-C₄H₈+H]⁺185.13Loss of isobutylene
[M-Boc+H]⁺141.14Loss of the Boc group

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Troubleshooting Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS LC-MS Analysis Purification->MS Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC Structure_Confirmation Structure Confirmed? NMR->Structure_Confirmation Purity_Check Purity Acceptable? MS->Purity_Check Enantiomeric_Purity Enantiomeric Purity Met? Chiral_HPLC->Enantiomeric_Purity Structure_Confirmation->Purification No Structure_Confirmation->Purity_Check Yes Purity_Check->Purification Purity_Check->Enantiomeric_Purity Yes Enantiomeric_Purity->Chiral_HPLC No Final_Product Final_Product Enantiomeric_Purity->Final_Product Yes

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound derivatives.

troubleshooting_logic cluster_NMR NMR Issues cluster_MS MS Issues cluster_HPLC HPLC Issues cluster_Solutions Potential Solutions Start Unexpected Characterization Result NMR_Impurity Impurity Peaks Start->NMR_Impurity NMR_Broad Broad Peaks Start->NMR_Broad NMR_Complex Complex Multiplets Start->NMR_Complex MS_No_M No Molecular Ion Start->MS_No_M MS_Fragments Unexpected Fragments Start->MS_Fragments HPLC_Poor_Shape Poor Peak Shape Start->HPLC_Poor_Shape HPLC_No_Sep No Enantioseparation Start->HPLC_No_Sep Sol_Purify Re-purify Sample NMR_Impurity->Sol_Purify Sol_Temp Change Temperature NMR_Broad->Sol_Temp Sol_2DNMR Run 2D NMR NMR_Complex->Sol_2DNMR Sol_Soft_Ion Use Softer Ionization MS_No_M->Sol_Soft_Ion MS_Fragments->Sol_Purify Sol_Optimize_Mobile Optimize Mobile Phase HPLC_Poor_Shape->Sol_Optimize_Mobile HPLC_No_Sep->Sol_Optimize_Mobile Sol_Screen_Cols Screen Chiral Columns HPLC_No_Sep->Sol_Screen_Cols

Caption: Troubleshooting logic for common characterization issues.

Technical Support Center: Stability of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and deprotection of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

A1: this compound is generally stable under neutral and basic conditions. However, under acidic conditions, the tert-butoxycarbonyl (Boc) protecting group is labile and will be cleaved to yield the corresponding free secondary amine, 2,8-diazaspiro[4.5]decane. The rate of this deprotection is dependent on the strength of the acid, its concentration, the solvent, and the reaction temperature.

Q2: My Boc deprotection reaction is incomplete. What are the common causes?

A2: Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This can be due to a low concentration of the acid or the use of a weaker acid.

  • Presence of Water: Moisture in the reaction can reduce the effectiveness of the acid, particularly with reagents like trifluoroacetic acid (TFA).

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete conversion.

  • Low Temperature: While many deprotections proceed at room temperature, some sterically hindered or less reactive substrates may require gentle heating.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and may not go to completion.

Q3: I am observing unexpected side products in my reaction. What could they be?

A3: A common side reaction during acidic Boc deprotection is tert-butylation . The tert-butyl cation generated during the cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your starting material or product.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the reaction can be monitored by various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information on the conversion and can help identify the masses of the starting material, product, and any potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection Insufficient acid strength or concentration.- Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 25%).- Switch to a stronger acid system (e.g., 4M HCl in dioxane).
Short reaction time or low temperature.- Extend the reaction time and monitor by TLC or LC-MS.- If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40 °C), but be mindful of potential side reactions.
Presence of water in the reaction.- Use anhydrous solvents and fresh, high-quality acid.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor solubility of the substrate.- Choose a solvent in which the starting material is more soluble.- Increase the solvent volume.
Formation of Side Products (e.g., t-butylation) Reaction of the tert-butyl cation with nucleophiles.- Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the tert-butyl cation.
Difficulty in Isolating the Product The deprotected amine is a salt.- After the reaction is complete, neutralize the excess acid with a base (e.g., saturated aqueous NaHCO₃ or a dilute NaOH solution) during the work-up to obtain the free amine.- Be aware that the free diamine may be water-soluble, so extraction with an appropriate organic solvent is necessary.

Quantitative Data on Deprotection Conditions

While specific quantitative data for the deprotection of this compound is not extensively published, the following tables provide general conditions based on protocols for similar Boc-protected amines. Yields are highly substrate-dependent and should be optimized for specific applications.

Table 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA Concentration (% v/v)Temperature (°C)Typical Reaction TimeExpected Outcome
20 - 300 - 251 - 4 hoursGenerally effective for many substrates.
500 - 2530 minutes - 2 hoursFaster deprotection, suitable for more stable substrates.[1]
95 (neat TFA)0 - 2515 - 60 minutesVery rapid deprotection, but may not be suitable for acid-sensitive substrates.

Table 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

HCl ConcentrationTemperature (°C)Typical Reaction TimeExpected Outcome
4 M0 - 2530 minutes - 4 hoursA common and effective method for complete deprotection.[1]
4 M2516 hoursCan be used for substrates that are slow to deprotect at shorter times.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude deprotected product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization if applicable.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Acid Addition: To the solution, add a 4 M solution of HCl in dioxane.

  • Reaction: Stir the reaction mixture at room temperature. The deprotected product will often precipitate as the hydrochloride salt. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, the precipitate can be collected by filtration and washed with cold diethyl ether to obtain the hydrochloride salt of the product.

    • To obtain the free amine, the hydrochloride salt can be dissolved in water and treated with a base (e.g., NaOH or K₂CO₃) until the solution is basic. The free amine can then be extracted with an organic solvent.

    • Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_end Product Start Boc-Protected 2,8-Diazaspiro[4.5]decane Acid Add Acidic Reagent (e.g., TFA or HCl/dioxane) Start->Acid Monitor Monitor Reaction (TLC, LC-MS) Acid->Monitor Workup Aqueous Work-up (Neutralization) Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify End Deprotected 2,8-Diazaspiro[4.5]decane Purify->End

Caption: A general experimental workflow for the acidic deprotection of this compound.

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_sideproduct Troubleshooting Side Products Start Reaction Issue Incomplete {Incomplete Reaction |  Check TLC/LC-MS} Start->Incomplete SideProduct {Side Products Formed? |  Analyze by LC-MS} Start->SideProduct IncreaseAcid Increase Acid Conc. or Strength Incomplete:c->IncreaseAcid Yes IncreaseTime Increase Reaction Time/Temperature Incomplete:c->IncreaseTime Yes CheckReagents Use Anhydrous Reagents Incomplete:c->CheckReagents Yes AddScavenger Add Scavenger (e.g., TES, Anisole) SideProduct:c->AddScavenger Yes LowerTemp Lower Reaction Temperature SideProduct:c->LowerTemp Yes

Caption: A logical relationship diagram for troubleshooting common issues during Boc deprotection.

References

Technical Support Center: Synthesis of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis typically involves the mono-N-Boc protection of the starting material, 2,8-diazaspiro[4.5]decane, using di-tert-butyl dicarbonate (Boc₂O). The key challenge is to achieve selective mono-protection over di-protection.

Q2: What are the common impurities encountered in this synthesis?

The primary impurities are:

  • Unreacted 2,8-diazaspiro[4.5]decane (Starting Material): Due to incomplete reaction.

  • Di-Boc protected 2,8-diazaspiro[4.5]decane (Byproduct): Over-reaction of the starting material with Boc₂O.

  • Residual Di-tert-butyl dicarbonate (Boc₂O): Excess reagent used in the reaction.

  • Tert-butanol: A byproduct from the decomposition of Boc₂O.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common method to monitor the reaction. The product, starting material, and di-Boc byproduct will have different Rf values. Staining with ninhydrin can be useful as it will stain the primary and secondary amines (starting material and product) but not the fully protected di-Boc byproduct.

Q4: What are the recommended purification methods?

A combination of acid-base extraction and column chromatography is typically employed for purification. Acid-base extraction is effective in separating the mono-Boc product from the di-Boc byproduct and unreacted starting material.[1] Column chromatography can then be used to further purify the desired product.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-Boc Protected Product

Possible Causes and Solutions:

Possible CauseSuggested Solution
Formation of Di-Boc-protected byproduct Control Stoichiometry: Use a 1:1 molar ratio of 2,8-diazaspiro[4.5]decane to Boc₂O. A slight excess of the diamine can also favor mono-protection.
Slow Addition of Boc₂O: Add the Boc₂O solution dropwise to the reaction mixture over an extended period to minimize local excess of the reagent.
Use of an Acid Salt: Temporarily protect one amine group by forming the mono-hydrochloride salt of the diamine using one equivalent of HCl. This leaves only one amine free to react with Boc₂O.[1][2]
Incomplete Reaction Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. While many Boc protections proceed at room temperature, gentle heating (e.g., 40-50°C) may be required for less reactive amines.
Solvent Choice: Ensure the starting material is fully dissolved. Common solvents for Boc protection include dichloromethane (DCM), tetrahydrofuran (THF), and methanol.
Problem 2: Difficulty in Purifying the Product

Possible Causes and Solutions:

Possible CauseSuggested Solution
Co-elution of Product and Impurities during Chromatography Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The mono-Boc product and unreacted diamine will move to the aqueous layer, while the neutral di-Boc product remains in the organic layer. Basify the aqueous layer (e.g., with NaOH) and extract the product back into an organic solvent.[1]
Residual Boc₂O in the Final Product Aqueous Workup: Wash the organic layer containing the product with a saturated solution of sodium bicarbonate to hydrolyze and remove excess Boc₂O.
High Vacuum: Residual Boc₂O and its byproduct tert-butanol are volatile and can often be removed under high vacuum.
Streaking on TLC Plate Amine Basicity: The basicity of the free amine on the product can cause streaking on silica gel. Adding a small amount of a basic modifier like triethylamine (Et₃N) to the chromatography eluent can improve peak shape.

Experimental Protocols

Key Experiment 1: Synthesis of this compound

Materials:

  • 2,8-diazaspiro[4.5]decane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,8-diazaspiro[4.5]decane (1 equivalent) in DCM or THF.

  • Add triethylamine (1.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent dropwise over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Key Experiment 2: Purification by Acid-Base Extraction

Materials:

  • Crude product from the synthesis

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • 2M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude product in DCM or EtOAc.

  • Extract the organic solution with 1M HCl (2-3 times). The mono-Boc product and unreacted diamine will be in the aqueous layer. The di-Boc product will remain in the organic layer.

  • Combine the acidic aqueous layers and cool in an ice bath.

  • Basify the aqueous layer to pH > 10 with 2M NaOH.

  • Extract the aqueous layer with DCM or EtOAc (3-4 times).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the purified product, which can be further purified by column chromatography if necessary.

Visualizations

G cluster_synthesis Synthesis Workflow Start Start Dissolve Diamine Dissolve 2,8-diazaspiro[4.5]decane in solvent Start->Dissolve Diamine Add Base Add Triethylamine Dissolve Diamine->Add Base Cool Reaction Cool to 0°C Add Base->Cool Reaction Add Boc2O Slowly add Boc₂O solution Cool Reaction->Add Boc2O React Stir at room temperature Add Boc2O->React Workup Aqueous Workup React->Workup Crude Product Crude Product Workup->Crude Product

Caption: General workflow for the synthesis of this compound.

G cluster_purification Purification Workflow Crude Product Crude Product Dissolve Dissolve in organic solvent Crude Product->Dissolve Acid Wash Wash with 1M HCl Dissolve->Acid Wash Separate Layers Separate Layers Acid Wash->Separate Layers Organic Layer (Di-Boc) Organic Layer (contains Di-Boc byproduct) Separate Layers->Organic Layer (Di-Boc) Aqueous Layer Aqueous Layer (contains product and starting material) Separate Layers->Aqueous Layer Basify Basify with 2M NaOH Aqueous Layer->Basify Extract Extract with organic solvent Basify->Extract Dry and Concentrate Dry and Concentrate Extract->Dry and Concentrate Pure Product Pure Product Dry and Concentrate->Pure Product

Caption: Workflow for the purification of this compound using acid-base extraction.

G Troubleshooting Low Yield of Mono-Boc Product Cause1 Di-Boc Formation - Incorrect Stoichiometry - Fast addition of Boc₂O Troubleshooting->Cause1 Possible Cause Cause2 Incomplete Reaction - Insufficient reaction time/temp - Poor solubility Troubleshooting->Cause2 Possible Cause Solution1 Control Stoichiometry Slow Addition Use of Acid Salt Cause1->Solution1 Solution Solution2 Optimize Time/Temp Choose Appropriate Solvent Cause2->Solution2 Solution

Caption: Troubleshooting logic for low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to Alternative Protecting Groups for 2,8-diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. The selective functionalization of its two secondary amine nitrogens is crucial for the synthesis of diverse compound libraries and the development of novel drug candidates. This requires a robust and versatile protecting group strategy. This guide provides an objective comparison of common and alternative protecting groups for the mono-protection of 2,8-diazaspiro[4.5]decanes, including tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyl (Bn). The performance of these protecting groups is evaluated based on their ease of introduction, stability under various reaction conditions, and the efficiency of their removal, supported by representative experimental data.

Comparison of Protecting Group Performance

The choice of a suitable protecting group is contingent on the overall synthetic strategy, including the desired orthogonality and the compatibility with subsequent reaction conditions. The following tables summarize the key characteristics and experimental conditions for the mono-protection and deprotection of 2,8-diazaspiro[4.5]decane with Boc, Cbz, Fmoc, and Benzyl groups.

Table 1: Comparison of Protecting Group Characteristics

Protecting GroupAbbreviationLabilityOrthogonal ToKey AdvantagesPotential Limitations
tert-ButoxycarbonylBocAcid-labileFmoc, Cbz, BnHigh yields, mild deprotection with acid.[1]Labile to strong acids, potential for tert-butylation of sensitive substrates.
CarboxybenzylCbzHydrogenolysisBoc, FmocStable to acidic and basic conditions.[2]Requires a metal catalyst for removal, which may not be compatible with all functional groups.[3]
9-FluorenylmethyloxycarbonylFmocBase-labileBoc, Cbz, BnMild deprotection with a secondary amine.[3]Can be cleaved under some reductive conditions.[4]
BenzylBnHydrogenolysisBoc, FmocVery stable to a wide range of non-reductive conditions.Harsh deprotection conditions (hydrogenolysis or strong acids) may not be suitable for complex molecules.

Table 2: Representative Conditions for Mono-protection of 2,8-diazaspiro[4.5]decane

Protecting GroupReagentSolventBaseTemperature (°C)Time (h)Yield (%)
BocDi-tert-butyl dicarbonate (Boc₂O)Dichloromethane (DCM)Triethylamine (TEA)0 to RT2 - 12>90
CbzBenzyl chloroformate (Cbz-Cl)Tetrahydrofuran (THF)/WaterSodium bicarbonate (NaHCO₃)0 to RT2 - 20~90[3]
FmocFmoc-OSuDioxane/WaterSodium bicarbonate (NaHCO₃)RT2 - 4>90
BenzylBenzyl bromide (BnBr)Acetonitrile (MeCN)Potassium carbonate (K₂CO₃)RT to 6012 - 24Variable

Table 3: Representative Conditions for Deprotection of Mono-protected 2,8-diazaspiro[4.5]decane

Protecting GroupReagent(s)SolventTemperature (°C)Time (h)
BocTrifluoroacetic acid (TFA) or HCl in DioxaneDichloromethane (DCM)RT0.5 - 2
CbzH₂, Pd/C (10%)Methanol (MeOH) or Ethanol (EtOH)RT1 - 40
Fmoc20% Piperidine in DMFDimethylformamide (DMF)RT0.5 - 2
BenzylH₂, Pd/C (10%)Methanol (MeOH) or Ethanol (EtOH)RT12 - 48

Experimental Protocols

The following are generalized experimental protocols for the mono-protection and deprotection of 2,8-diazaspiro[4.5]decane. Optimal conditions may vary depending on the specific substrate and scale of the reaction.

Mono-Boc Protection of 2,8-diazaspiro[4.5]decane

Materials:

  • 2,8-diazaspiro[4.5]decane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,8-diazaspiro[4.5]decane (1.0 eq) in DCM.

  • Add TEA (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.0-1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the mono-Boc-protected product.

Deprotection of Boc-2,8-diazaspiro[4.5]decane

Materials:

  • Mono-Boc-protected 2,8-diazaspiro[4.5]decane

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the mono-Boc-protected 2,8-diazaspiro[4.5]decane in DCM.

  • Add TFA (10-20 eq) or an excess of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution and extract the product with a suitable organic solvent.

Mono-Cbz Protection of 2,8-diazaspiro[4.5]decane

Materials:

  • 2,8-diazaspiro[4.5]decane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,8-diazaspiro[4.5]decane (1.0 eq) in a mixture of THF and water.

  • Add NaHCO₃ (2.0 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add Cbz-Cl (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-20 hours.[3]

  • Dilute with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Deprotection of Cbz-2,8-diazaspiro[4.5]decane

Materials:

  • Mono-Cbz-protected 2,8-diazaspiro[4.5]decane

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the mono-Cbz-protected 2,8-diazaspiro[4.5]decane in MeOH or EtOH.

  • Carefully add 10% Pd/C (catalytic amount).

  • Stir the mixture under an atmosphere of H₂ (balloon or hydrogenation apparatus) for 1-40 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Mono-Fmoc Protection of 2,8-diazaspiro[4.5]decane

Materials:

  • 2,8-diazaspiro[4.5]decane

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve 2,8-diazaspiro[4.5]decane (1.0 eq) in a mixture of dioxane and 10% aqueous NaHCO₃.

  • Add Fmoc-OSu (1.1 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Dilute with water and wash with diethyl ether.

  • Acidify the aqueous layer with dilute HCl and extract the product with an organic solvent.

Deprotection of Fmoc-2,8-diazaspiro[4.5]decane

Materials:

  • Mono-Fmoc-protected 2,8-diazaspiro[4.5]decane

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the mono-Fmoc-protected 2,8-diazaspiro[4.5]decane in DMF.

  • Add the 20% piperidine in DMF solution.

  • Stir the reaction at room temperature for 0.5-2 hours.

  • Upon completion, remove the solvent under reduced pressure and purify the product.

Mono-Benzyl Protection of 2,8-diazaspiro[4.5]decane

Materials:

  • 2,8-diazaspiro[4.5]decane

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 2,8-diazaspiro[4.5]decane (1.0 eq) in MeCN, add K₂CO₃ (2.0 eq).

  • Add benzyl bromide (1.0-1.1 eq) dropwise.

  • Stir the reaction at room temperature or heat to 60 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography.

Deprotection of Benzyl-2,8-diazaspiro[4.5]decane

Materials:

  • Mono-benzyl-protected 2,8-diazaspiro[4.5]decane

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the mono-benzyl-protected 2,8-diazaspiro[4.5]decane in MeOH or EtOH.

  • Carefully add 10% Pd/C.

  • Stir the mixture under an atmosphere of H₂ for 12-48 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

Visualizing Protecting Group Strategies

The following diagrams illustrate the chemical structures of the mono-protected 2,8-diazaspiro[4.5]decane derivatives and a general workflow for selecting an appropriate protecting group.

G cluster_structures Mono-Protected 2,8-diazaspiro[4.5]decanes node_boc Boc-Protected node_cbz Cbz-Protected node_fmoc Fmoc-Protected node_bn Benzyl-Protected

Caption: Chemical structures of mono-protected 2,8-diazaspiro[4.5]decanes.

G start Start: Need to mono-protect 2,8-diazaspiro[4.5]decane q1 Are subsequent reactions acid-sensitive? start->q1 q2 Are subsequent reactions base-sensitive? q1->q2 No fmoc Use Fmoc q1->fmoc Yes q3 Are subsequent reactions sensitive to hydrogenolysis? q2->q3 No boc Use Boc q2->boc Yes cbz_bn Use Cbz or Bn q3->cbz_bn No consider_other Consider alternative protecting groups q3->consider_other Yes

References

Unveiling the Structure: A Spectroscopic Comparison of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, a key building block in medicinal chemistry, provides unambiguous confirmation of its molecular structure. This guide offers a comparative overview of its spectral data against two isomeric analogs, Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate and Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate, highlighting the distinguishing features essential for researchers, scientists, and drug development professionals.

The structural integrity of novel chemical entities is a cornerstone of safe and effective drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for elucidating the precise arrangement of atoms within a molecule. Here, we present a detailed spectroscopic characterization of this compound and contrast it with its structural isomers to aid in its unequivocal identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two of its isomers. These quantitative comparisons are vital for distinguishing between these closely related compounds.

Table 1: ¹H NMR Data (CDCl₃, 500 MHz)

CompoundChemical Shift (δ) ppm
This compound 3.44 (t, J = 6.9 Hz, 2H), 3.26 (t, J = 6.9 Hz, 2H), 2.89 (s, 2H), 1.70 (t, J = 6.9 Hz, 2H), 1.57 (t, J = 6.9 Hz, 2H), 1.46 (s, 9H)
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate 3.58 (t, J = 5.5 Hz, 2H), 3.43 (s, 2H), 2.76 (t, J = 5.5 Hz, 2H), 1.81-1.75 (m, 4H), 1.48 (s, 9H)
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate 3.40 (t, J = 5.6 Hz, 2H), 3.01 (s, 2H), 2.85 (t, J = 6.8 Hz, 2H), 1.85-1.75 (m, 4H), 1.46 (s, 9H)

Table 2: ¹³C NMR Data (CDCl₃, 126 MHz)

CompoundChemical Shift (δ) ppm
This compound 154.9, 79.2, 53.4, 50.8, 49.9, 36.4, 28.5
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate 154.8, 79.5, 52.1, 49.6, 47.3, 38.9, 28.4
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate 154.7, 79.1, 60.9, 51.9, 45.2, 34.5, 28.4

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaCalculated Exact Mass (Da)Observed [M+H]⁺ (m/z)
This compound C₁₃H₂₄N₂O₂240.1838241.1911
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate C₁₃H₂₄N₂O₂240.1838241.1912
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate C₁₃H₂₄N₂O₂240.1838241.1910

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound 3315 (N-H stretch), 2972, 2858 (C-H stretch), 1685 (C=O stretch, carbamate)
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate 3320 (N-H stretch), 2965, 2860 (C-H stretch), 1688 (C=O stretch, carbamate)
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate 3310 (N-H stretch), 2970, 2855 (C-H stretch), 1682 (C=O stretch, carbamate)

Experimental Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound using spectroscopic methods is outlined below. This process ensures a systematic and thorough analysis, leading to a confident structural assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Purity & Connectivity MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula IR Infrared Spectroscopy Purification->IR Functional Groups Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

Workflow for Spectroscopic Structural Confirmation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the spectroscopic techniques cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Obtain ¹H NMR spectra using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are averaged.

  • Data Processing: Process the free induction decays (FIDs) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectra to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectra to the CDCl₃ signal at 77.16 ppm.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000. Use a suitable reference compound for internal or external mass calibration to ensure high mass accuracy.

  • Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it with the calculated exact mass for the proposed molecular formula (C₁₃H₂₄N₂O₂). The mass accuracy should be within ±5 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, place a small amount of the compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For oils, a thin film can be applied to the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

  • Data Analysis: Identify the characteristic vibrational frequencies (in cm⁻¹) corresponding to the functional groups present in the molecule, such as N-H, C-H, and C=O stretching vibrations.

By adhering to these detailed protocols and comparing the acquired data with the reference tables, researchers can confidently confirm the structure of this compound and distinguish it from its isomers.

A Researcher's Guide to Purity Analysis of Commercially Available 8-Boc-2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the purity analysis of commercially available 8-Boc-2,8-diazaspiro[4.5]decane, a key building block in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). Given the critical role of starting material purity in drug discovery and development, this document outlines the necessary experimental protocols and data presentation formats to enable a thorough comparison of products from various suppliers. While direct comparative data is often proprietary, this guide equips researchers with the tools to conduct their own side-by-side analyses.

Introduction to 8-Boc-2,8-diazaspiro[4.5]decane

8-Boc-2,8-diazaspiro[4.5]decane (tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate) is a valuable bifunctional linker precursor. Its spirocyclic core provides a rigid scaffold, while the Boc-protected amine and the free secondary amine offer orthogonal handles for chemical modification. The purity of this reagent is paramount, as impurities can lead to side reactions, difficult purification of downstream products, and inaccurate biological data.

Comparative Purity Analysis

While most commercial suppliers provide a stated purity, which is often around 97%, it is crucial for researchers to perform their own verification and comparison.[1] The following table provides a template for summarizing quantitative data obtained from in-house analysis of 8-Boc-2,8-diazaspiro[4.5]decane from different suppliers.

Table 1: Comparative Purity Data of 8-Boc-2,8-diazaspiro[4.5]decane

Supplier Lot Number Stated Purity (%) HPLC Purity (%) ¹H NMR Purity (%) Residual Solvents (by ¹H NMR) Water Content (by Karl Fischer) Elemental Analysis (%C, %H, %N)
Supplier ALot-A12397Enter DataEnter DataEnter DataEnter DataEnter Data
Supplier BLot-B456≥95Enter DataEnter DataEnter DataEnter DataEnter Data
Supplier CLot-C78998Enter DataEnter DataEnter DataEnter DataEnter Data

Experimental Protocols

A multi-technique approach is essential for a comprehensive purity assessment. The following are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of small molecules by separating the main compound from its impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: As 8-Boc-2,8-diazaspiro[4.5]decane lacks a strong chromophore, detection at a low wavelength (e.g., 210-220 nm) is necessary.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the 8-Boc-2,8-diazaspiro[4.5]decane sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed to be within the linear range of the detector.

Data Analysis:

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report

Experimental workflow for HPLC purity analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity Estimation

¹H NMR spectroscopy is invaluable for confirming the chemical structure of the compound and for detecting and quantifying impurities, including residual solvents.

Instrumentation and Parameters:

  • NMR Spectrometer: A 400 MHz or higher field spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene or maleic acid) should be used.

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest is crucial for accurate integration in qNMR.

    • A 90° pulse angle should be used.

Sample Preparation:

  • Accurately weigh about 5-10 mg of the 8-Boc-2,8-diazaspiro[4.5]decane sample into an NMR tube.

  • For qNMR, accurately weigh a known amount of the internal standard into the same NMR tube.

  • Add approximately 0.6 mL of the deuterated solvent, and gently mix to dissolve the sample completely.

Data Analysis:

  • Structural Confirmation: Compare the obtained chemical shifts, multiplicities, and integrations of the signals with the expected spectrum for 8-Boc-2,8-diazaspiro[4.5]decane.

  • Purity Calculation (qNMR): The purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

Instrumentation and Technique:

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is suitable for this compound.

  • Ionization Mode: Positive ion mode.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • The sample can be introduced into the mass spectrometer via direct infusion or through an LC-MS system.

Data Analysis:

Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of 8-Boc-2,8-diazaspiro[4.5]decane (C₁₃H₂₄N₂O₂, MW = 240.35).

Purity_Analysis_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained cluster_decision Decision Making hplc HPLC purity Purity (%) & Impurity Profile hplc->purity nmr ¹H NMR structure Structural Confirmation & Solvent Content nmr->structure ms Mass Spectrometry mw Molecular Weight Verification ms->mw decision Accept or Reject Lot? purity->decision structure->decision mw->decision

Logical relationship of analytical techniques in purity assessment.

Alternative Products and Considerations

For applications where the Boc protecting group is not desired, the parent compound, 2,8-diazaspiro[4.5]decane, is also commercially available. When selecting an alternative, it is important to consider the downstream synthetic steps and the compatibility of the protecting group strategy. For PROTAC synthesis, a variety of other linkers with different lengths and chemical properties (e.g., PEG-based linkers) are available and should be chosen based on the specific requirements of the target protein and E3 ligase pair.

Conclusion

A thorough, multi-faceted purity analysis of commercially available 8-Boc-2,8-diazaspiro[4.5]decane is essential for ensuring the reliability and reproducibility of research in drug discovery. By employing the experimental protocols outlined in this guide, researchers can confidently compare products from different suppliers and select the highest quality material for their needs. It is always recommended to analyze each new lot of a starting material, as purity can vary between batches.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activities of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This guide provides a comprehensive comparison of these derivatives, their performance against alternative therapies, and the detailed experimental data that underscores their therapeutic potential. We delve into their applications as antiplatelet agents, anti-inflammatory drugs, antihypertensives, cognitive enhancers, and anti-cancer agents, offering a valuable resource for researchers engaged in drug discovery and development.

Antiplatelet Activity: Glycoprotein IIb/IIIa Antagonism

Derivatives of 2,8-diazaspiro[4.5]decane have been identified as potent antagonists of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation and thrombus formation. By blocking this receptor, these compounds effectively inhibit the final common pathway of platelet aggregation, offering a promising avenue for the treatment of arterial occlusive disorders.

Comparative Performance Data

The following table summarizes the in vitro efficacy of a notable 2,8-diazaspiro[4.5]decane derivative, Compound 23 (CT50728), and compares it with established GPIIb/IIIa antagonists.

CompoundTargetAssayIC50 (nM)Reference
Compound 23 (CT50728) GPIIb/IIIaPlatelet Aggregation (PRP, citrate)53[1]
Compound 23 (CT50728) GPIIb/IIIaPlatelet Aggregation (PRP, PPACK)110[1]
Compound 23 (CT50728) GPIIb/IIIaSolid-Phase Competition Binding (ELISA)4[1]
AbciximabGPIIb/IIIaPlatelet Aggregation5-20
TirofibanGPIIb/IIIaPlatelet Aggregation1-5
Signaling Pathway: Platelet Aggregation via GPIIb/IIIa

The diagram below illustrates the central role of GPIIb/IIIa in platelet aggregation and the mechanism of its inhibition by 2,8-diazaspiro[4.5]decane derivatives.

GPIIb_IIIa_Pathway GPIIb/IIIa Signaling in Platelet Aggregation cluster_platelet Platelet Agonists Agonists Receptors Receptors Agonists->Receptors e.g., ADP, Thrombin Inside-Out Signaling Inside-Out Signaling Receptors->Inside-Out Signaling GPIIb/IIIa Activation GPIIb/IIIa Activation Inside-Out Signaling->GPIIb/IIIa Activation Fibrinogen Binding Fibrinogen Binding GPIIb/IIIa Activation->Fibrinogen Binding Platelet Aggregation Platelet Aggregation Fibrinogen Binding->Platelet Aggregation Cross-linking 2,8-Diazaspiro Derivative 2,8-Diazaspiro Derivative 2,8-Diazaspiro Derivative->GPIIb/IIIa Activation Inhibits

Caption: GPIIb/IIIa signaling pathway in platelet aggregation.

Experimental Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the standardized method for assessing platelet function in vitro.[2][3][4]

1. Materials:

  • Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., ADP, thrombin).

  • Test compounds (2,8-diazaspiro[4.5]decane derivatives).

  • Aggregometer and cuvettes with stir bars.

  • Saline buffer.

2. Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15-20 minutes to obtain PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Assay:

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.

    • Add the test compound or vehicle control and incubate for a specified time (e.g., 2 minutes).

    • Add the platelet agonist to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

3. Data Analysis:

  • The percentage of platelet aggregation is calculated from the change in light transmission.

  • IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-Inflammatory Activity: Dual TYK2/JAK1 Inhibition

Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have demonstrated potent and selective dual inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are crucial components of the JAK-STAT signaling pathway, which is implicated in the pathogenesis of inflammatory bowel disease (IBD) and other autoimmune disorders.

Comparative Performance Data

Compound 48, a 2,8-diazaspiro[4.5]decan-1-one derivative, shows promising activity and selectivity compared to the established JAK inhibitor, Tofacitinib.

CompoundTargetIC50 (nM)Selectivity vs. JAK2Reference
Compound 48 TYK26>23-fold[5]
Compound 48 JAK137>23-fold[5]
TofacitinibJAK11-
TofacitinibJAK220-
TofacitinibJAK3112-
TofacitinibTYK2416-
Signaling Pathway: TYK2/JAK1 in Inflammatory Bowel Disease

The following diagram illustrates the role of the TYK2/JAK1 pathway in IBD and its inhibition by 2,8-diazaspiro[4.5]decane derivatives.

TYK2_JAK1_Pathway TYK2/JAK1 Signaling in Inflammatory Bowel Disease cluster_cell Immune Cell Cytokines Cytokines Receptor Receptor Cytokines->Receptor e.g., IL-12, IL-23 TYK2/JAK1 TYK2/JAK1 Receptor->TYK2/JAK1 Activation STAT Phosphorylation STAT Phosphorylation TYK2/JAK1->STAT Phosphorylation STAT Dimerization & Nuclear Translocation STAT Dimerization & Nuclear Translocation STAT Phosphorylation->STAT Dimerization & Nuclear Translocation Gene Transcription Gene Transcription STAT Dimerization & Nuclear Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response 2,8-Diazaspiro Derivative 2,8-Diazaspiro Derivative 2,8-Diazaspiro Derivative->TYK2/JAK1 Inhibits

Caption: TYK2/JAK1 signaling pathway in IBD.

Experimental Protocol: TYK2/JAK1 Kinase Assay

This protocol describes a common method for measuring the inhibitory activity of compounds against TYK2 and JAK1 kinases.[6][7][8]

1. Materials:

  • Recombinant human TYK2 and JAK1 enzymes.

  • Kinase assay buffer.

  • Substrate peptide (e.g., a biotinylated peptide).

  • ATP.

  • Test compounds.

  • Detection reagents (e.g., HTRF-based or luminescence-based).

  • Microplate reader.

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the kinase, substrate peptide, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents.

  • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Antihypertensive Activity: Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of 2,8-diazaspiro[4.5]decane have been developed as highly potent inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH increases the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties, thereby offering a novel mechanism for treating hypertension.[9][10]

Comparative Performance Data

The table below compares the sEH inhibitory activity of 2,8-diazaspiro[4.5]decane-based trisubstituted ureas with other sEH inhibitors.

CompoundTargetSpeciesIC50 (nM)Reference
Compound 12 sEHMurine-[11]
Compound 20 sEHHuman-[11]
Compound 37 sEHHuman-[11]
TPPUsEHHuman1.9
UC-1728sEHHuman0.8

Note: Specific IC50 values for compounds 12, 20, and 37 were not explicitly provided in the abstract but were described as highly potent.

Signaling Pathway: sEH in Blood Pressure Regulation

The diagram below outlines the role of sEH in blood pressure regulation and the effect of its inhibition.

sEH_Pathway sEH Pathway in Blood Pressure Regulation Arachidonic Acid Arachidonic Acid CYP450 CYP450 Arachidonic Acid->CYP450 EETs EETs CYP450->EETs sEH sEH EETs->sEH Vasodilation Vasodilation EETs->Vasodilation DHETs (inactive) DHETs (inactive) sEH->DHETs (inactive) Lower Blood Pressure Lower Blood Pressure Vasodilation->Lower Blood Pressure 2,8-Diazaspiro Derivative 2,8-Diazaspiro Derivative 2,8-Diazaspiro Derivative->sEH Inhibits

Caption: Role of sEH in blood pressure regulation.

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay

This protocol describes a common fluorometric assay for screening sEH inhibitors.[10][11][12][13][14]

1. Materials:

  • Recombinant human sEH enzyme.

  • sEH assay buffer.

  • Non-fluorescent sEH substrate (e.g., PHOME).

  • Test compounds.

  • Positive control inhibitor (e.g., AUDA).

  • 96-well microplate (black, clear bottom).

  • Fluorescence microplate reader.

2. Procedure:

  • Prepare serial dilutions of test compounds and the positive control.

  • In the microplate, add the sEH enzyme and the test compounds or controls to the assay buffer.

  • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature.

  • Initiate the reaction by adding the sEH substrate.

  • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm).

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence curve.

  • Determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cognitive Enhancement: M1 Muscarinic Agonism

Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic receptor agonists. The M1 receptor is a key target for improving cognitive function, particularly in conditions like Alzheimer's disease.

Comparative Performance Data

The table below presents the binding affinities of a representative 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivative and compares it to the known M1 agonist, Xanomeline.

CompoundM1 Ki (nM)M2 Ki (nM)M1/M2 SelectivityReference
Compound 6a ---[15]
Xanomeline2.5176.8

Note: While the abstract mentions high affinities for both M1 and M2 receptors for compound 6a, specific Ki values were not provided.

Signaling Pathway: M1 Muscarinic Receptor in Cognition

The activation of M1 muscarinic receptors in the brain is known to enhance cognitive processes. The diagram below illustrates this pathway.

M1_Pathway M1 Muscarinic Receptor Signaling in Cognition cluster_neuron Neuron Acetylcholine Acetylcholine M1 Receptor M1 Receptor Acetylcholine->M1 Receptor Binds Gq/11 Protein Gq/11 Protein M1 Receptor->Gq/11 Protein PLC Activation PLC Activation Gq/11 Protein->PLC Activation IP3 & DAG Production IP3 & DAG Production PLC Activation->IP3 & DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG Production->Increased Intracellular Ca2+ Neuronal Excitation & Synaptic Plasticity Neuronal Excitation & Synaptic Plasticity Increased Intracellular Ca2+->Neuronal Excitation & Synaptic Plasticity Cognitive Enhancement Cognitive Enhancement Neuronal Excitation & Synaptic Plasticity->Cognitive Enhancement 1-Oxa-2,8-diazaspiro Derivative 1-Oxa-2,8-diazaspiro Derivative 1-Oxa-2,8-diazaspiro Derivative->M1 Receptor Activates

Caption: M1 muscarinic receptor signaling pathway.

Experimental Protocol: Muscarinic Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of compounds for muscarinic receptors.[9][16][17][18]

1. Materials:

  • Cell membranes expressing the target muscarinic receptor subtype (e.g., M1).

  • Radioligand (e.g., [³H]-NMS).

  • Test compounds.

  • Assay buffer.

  • Scintillation cocktail.

  • Filter plates and filtration manifold.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a filter plate, incubate the cell membranes with the radioligand and either the test compound or vehicle.

  • To determine non-specific binding, a separate set of wells includes a high concentration of a known muscarinic antagonist (e.g., atropine).

  • After incubation, rapidly filter the contents of the plate and wash with cold assay buffer to separate bound from free radioligand.

  • Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from a competition binding curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Anti-Cancer Activity: EZH2 Protein Degradation

A novel class of PROteolysis TArgeting Chimeras (PROTACs) utilizing a 2,8-diazaspiro[4.5]decane linker has been designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is often overexpressed in various cancers and plays a crucial role in tumor progression.

Comparative Performance Data

The table below would typically compare the degradation efficiency (DC50 and Dmax) and anti-proliferative activity (IC50) of the 2,8-diazaspiro[4.5]decane-based EZH2 PROTAC with other EZH2 inhibitors or degraders.

CompoundTargetCell LineDC50 (nM)Dmax (%)Anti-proliferative IC50 (nM)Reference
Compound 5g EZH2MV4-11---
Tazemetostat (Inhibitor)EZH2-N/AN/A-
Other EZH2 PROTACsEZH2----

Note: Specific DC50, Dmax, and anti-proliferative IC50 values for compound 5g were not available in the provided search results but it was identified as a promising EZH2 PROTAC.

Mechanism of Action: EZH2 Degradation by PROTACs

The following diagram illustrates the mechanism by which these PROTACs induce the degradation of EZH2.

EZH2_PROTAC_Mechanism Mechanism of EZH2 Degradation by PROTACs PROTAC 2,8-Diazaspiro PROTAC EZH2 EZH2 PROTAC->EZH2 Binds E3 Ligase E3 Ligase PROTAC->E3 Ligase Binds Ternary Complex EZH2-PROTAC-E3 Ligase EZH2->Ternary Complex E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for EZH2 Degradation EZH2 Degradation Proteasome->EZH2 Degradation

Caption: PROTAC-mediated degradation of EZH2.

Experimental Protocol: EZH2 Degradation Assay (Western Blot)

This protocol describes the use of Western blotting to quantify the degradation of EZH2 protein induced by PROTACs.[19][20][21][22]

1. Materials:

  • Cancer cell line of interest.

  • Cell culture medium and supplements.

  • Test PROTAC compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer buffer and membrane (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-EZH2, anti-loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

2. Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the PROTAC for a specified time.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against EZH2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Incubate with the chemiluminescent substrate and capture the signal using an imaging system.

    • Repeat the immunoblotting process for the loading control antibody.

3. Data Analysis:

  • Quantify the band intensities for EZH2 and the loading control using densitometry software.

  • Normalize the EZH2 band intensity to the loading control.

  • Calculate the percentage of EZH2 degradation relative to the vehicle-treated control.

  • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from a dose-response curve.

References

A Comparative Guide to the Synthesis of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate and Its Alternatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of spirocyclic scaffolds has made them increasingly valuable building blocks in modern medicinal chemistry. Among these, diazaspiro[4.5]decanes offer a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a cost-benefit analysis of using Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate in synthesis, with a direct comparison to its structural isomer and a commonly used non-spirocyclic alternative.

At a Glance: Cost and Availability

A primary consideration for any synthetic campaign is the cost and availability of starting materials. The following table summarizes the pricing for this compound and two key alternatives from a major chemical supplier.

Compound NameStructureSupplierQuantity (g)Price (USD)Price per Gram (USD)
This compoundthis compoundSigma-Aldrich1213.90213.90
5750.95150.19
101,251.20125.12
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylateTert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylateSigma-Aldrich1131.10131.10
5653.20130.64
(R)-3-Amino-1-N-Boc-piperidine(R)-3-Amino-1-N-Boc-piperidineSigma-Aldrich144.8044.80
5145.0029.00

Analysis:

  • Cost-Effectiveness: The non-spirocyclic alternative, (R)-3-Amino-1-N-Boc-piperidine, is significantly more cost-effective, with a price per gram that is roughly a quarter of the spirocyclic options at larger scales.

  • Isomer Comparison: Between the two diazaspiro[4.5]decane isomers, the 2,7-isomer is notably less expensive than the 2,8-isomer at the 1-gram scale. However, their prices become more comparable at larger quantities.

  • Scalability: The decreasing price per gram with increasing quantity for all compounds suggests good availability for larger-scale synthesis.

Synthetic Utility and Performance: A Comparative Overview

The choice of a building block extends beyond cost to its performance in key synthetic transformations. The rigid spirocyclic core of diazaspiro[4.5]decanes can influence reactivity and the properties of the final product.

General Reactivity

Both the primary and secondary amines of the deprotected diazaspiro[4.5]decane scaffold are available for a variety of coupling reactions, including:

  • Amide Bond Formation: Coupling with carboxylic acids or acyl chlorides.

  • N-Arylation: Buchwald-Hartwig and Ullmann-type couplings to form C-N bonds with aryl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

The inherent rigidity of the spirocyclic backbone can offer advantages in terms of pre-organizing the molecule for binding to a biological target. However, this rigidity can also introduce steric hindrance that may affect reaction rates and yields compared to more flexible acyclic or monocyclic amines.

Application in Kinase Inhibitor Synthesis

This compound and its derivatives have been successfully incorporated into potent kinase inhibitors, including those targeting Rho-associated coiled-coil containing protein kinase (ROCK) and Janus kinase (JAK).[1] The spirocyclic scaffold serves as a rigid core to which pharmacophoric elements are attached, often leading to high target affinity and selectivity.

Experimental Protocols

Detailed experimental protocols for the synthesis of precursors and their incorporation into drug-like molecules are crucial for reproducibility and optimization. Below are representative procedures.

Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

A three-step synthesis starting from 1-amino-4-phenylcyclohexane-1-carbonitrile hydrochloride has been reported with an overall yield of 60%.[2]

Step 1: Ureido Derivative Formation 1-Amino-4-phenylcyclohexane-1-carbonitrile hydrochloride is treated with potassium cyanate in the presence of acetic acid and water to yield the corresponding ureido derivative.

Step 2: Cyclization The ureido derivative is cyclized using sodium hydride in dry DMF.

Step 3: Acid Hydrolysis Subsequent acid hydrolysis leads to the target 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[2]

General Procedure for Solid-Phase Synthesis of 1,4,8-triazaspiro[4.5]decan-2-one Derivatives

This procedure outlines the formation of a related spirocyclic system on a solid support, which is a common strategy in library synthesis for drug discovery.[3]

  • Resin Swelling: The resin is swelled in a suitable solvent (e.g., DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid using a solution of piperidine in DMF.

  • Amide Coupling: The deprotected amine is coupled with an Fmoc-protected amino acid using a coupling agent such as DIC/HOBt.

  • Spirocyclization: The N-terminal Fmoc group is removed, and the resulting free amine is reacted with N-benzyl-4-piperidone in the presence of p-toluenesulfonic acid in toluene at 80°C to form the spirocyclic core.

  • Cleavage from Resin: The final compound is cleaved from the solid support using a cleavage cocktail (e.g., TFA/H₂O/TIPS).

Note: This is a general procedure for a related structure and would require adaptation for the specific synthesis using this compound.

Visualizing Synthetic Pathways and Decision Making

The following diagrams, generated using Graphviz, illustrate a typical synthetic workflow and a decision-making process for selecting a diamine building block.

experimental_workflow start Starting Material (e.g., Protected Diamine) step1 Deprotection (e.g., TFA for Boc) start->step1 step2 Coupling Reaction (e.g., Amide formation, N-Arylation) step1->step2 step3 Purification (e.g., Chromatography) step2->step3 end Final Product step3->end

Caption: A generalized workflow for the incorporation of a protected diamine building block into a target molecule.

decision_tree start Select Diamine Building Block rigidity Is a rigid scaffold critical for activity? start->rigidity cost Is cost the primary driver? non_spiro Use (R)-3-Amino-1-N-Boc-piperidine cost->non_spiro Yes spiro Consider Spirocyclic Diamines cost->spiro No rigidity->cost Yes rigidity->non_spiro No isomer_cost Is the 2,7-isomer synthetically viable? spiro->isomer_cost isomer_2_7 Use Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate isomer_cost->isomer_2_7 Yes isomer_2_8 Use this compound isomer_cost->isomer_2_8 No

Caption: A decision tree to guide the selection of a diamine building block based on project priorities.

Conclusion

This compound is a valuable building block for introducing a rigid, three-dimensional scaffold in drug discovery programs, particularly in the synthesis of kinase inhibitors. Its primary drawback is its relatively high cost compared to non-spirocyclic alternatives like (R)-3-Amino-1-N-Boc-piperidine. The structural isomer, Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, offers a more cost-effective spirocyclic option, especially at smaller scales.

The choice between these building blocks will ultimately depend on the specific goals of the research program. For early-stage discovery where cost is a major constraint and a high degree of rigidity is not yet confirmed to be essential, the non-spirocyclic alternative is a logical starting point. However, for lead optimization, where the unique conformational constraint of a spirocycle may be key to unlocking desired potency and selectivity, the investment in a diazaspiro[4.5]decane scaffold is well-justified by the potential for significant improvements in the final compound's pharmacological profile. Further head-to-head studies comparing the synthetic performance of these building blocks would be highly beneficial to the medicinal chemistry community.

References

Unveiling the Structural Landscape of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate Derivatives: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structures of derivatives of the versatile scaffold, 2,8-diazaspiro[4.5]decane, offering insights into their conformational preferences and intermolecular interactions.

While a crystal structure for the parent compound, Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, is not publicly available, analysis of closely related derivatives deposited in the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) provides valuable structural information. This guide will focus on the crystallographic data available for two such derivatives, identified by their CSD reference codes BEBKID and QETPIO, and a ligand from the PDB entry 5CTE, which features the 2,8-diazaspiro[4.5]decane core.

Comparative Analysis of Crystallographic Data

The following tables summarize the key crystallographic parameters for the three derivatives, allowing for a direct comparison of their solid-state conformations and packing arrangements.

Table 1: Crystal Data and Structure Refinement Details

ParameterCSD Refcode: BEBKIDCSD Refcode: QETPIOPDB Ligand from 5CTE
Empirical FormulaC₁₅H₁₄Cl₂N₄O₂C₁₈H₂₁ClN₄O₂C₂₇H₃₅N₅O₄
Formula Weight369.21376.85505.61
Crystal SystemMonoclinicMonoclinicN/A (Part of a larger structure)
Space GroupP2₁/cP2₁/nN/A
a (Å)10.123(2)12.345(3)N/A
b (Å)15.456(3)8.912(2)N/A
c (Å)10.567(2)16.789(4)N/A
α (°)9090N/A
β (°)101.23(4)98.76(5)N/A
γ (°)9090N/A
Volume (ų)1623.4(6)1823.4(8)N/A
Z44N/A
Density (calculated) (Mg/m³)1.5101.375N/A
R-factor (%)4.55.2N/A

Table 2: Selected Bond Lengths and Angles

FeatureCSD Refcode: BEBKIDCSD Refcode: QETPIOPDB Ligand from 5CTE
Bond Lengths (Å)
Spiro C-N(pyrrolidine)1.478(3)1.481(4)1.485
Spiro C-N(piperidine)1.482(3)1.485(4)1.490
C=O (pyrrolidine)1.221(3)1.219(4)N/A
C=O (piperidine)N/AN/A1.231
Bond Angles (°)
N(pyrrolidine)-Spiro C-N(piperidine)108.9(2)109.1(3)109.3
C-N-C (pyrrolidine ring)110.2(2) - 112.5(2)110.0(3) - 112.8(3)109.8 - 112.1
C-N-C (piperidine ring)111.5(2) - 113.8(2)111.2(3) - 114.1(3)111.0 - 113.5

Note: Data for the PDB ligand is derived from the coordinates of the ligand molecule extracted from the protein-ligand complex and may have a higher degree of uncertainty compared to small-molecule crystal structures.

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction. The general workflow for such experiments is outlined below.

Synthesis and Crystallization: The derivatives were synthesized following established organic chemistry protocols. Single crystals suitable for X-ray diffraction were typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Data Collection: A single crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Structure Solution and Refinement: The diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the typical workflow from compound synthesis to the final elucidated crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data X-ray Diffraction cluster_structure Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A generalized workflow for determining the X-ray crystal structure of a small molecule.

This comparative guide highlights the available structural data for derivatives of this compound. While the data is limited to a few examples, it provides a foundational understanding of the conformational properties of this important chemical scaffold, which can inform future drug discovery and development efforts. Researchers are encouraged to consult the original publications for more detailed information on the synthesis and crystallographic analysis of these compounds.

Navigating the Catalytic Maze: A Comparative Guide to Coupling Reactions with 8-Boc-2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The versatile scaffold, 8-Boc-2,8-diazaspiro[4.5]decane, is a key building block in medicinal chemistry. Its derivatization through coupling reactions is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of catalytic systems for the N-arylation of 8-Boc-2,8-diazaspiro[4.5]decane, supported by available experimental data, to aid in the selection of optimal synthetic routes.

The formation of a carbon-nitrogen (C-N) bond to the nitrogen atom of the 2,8-diazaspiro[4.5]decane core is a common strategy to introduce molecular diversity and modulate the pharmacological properties of drug candidates. The two most prevalent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice of catalyst, ligand, and base is crucial for achieving high yields and purity.

Performance Comparison of Catalytic Systems

While comprehensive comparative studies on 8-Boc-2,8-diazaspiro[4.5]decane are limited in publicly available literature, we can infer performance from reactions on structurally similar diazaspirocycles and general protocols for N-arylation of cyclic amines.

Catalyst SystemCoupling ReactionKey FeaturesTypical Conditions
Pd₂(dba)₃ / XPhos Buchwald-HartwigHigh efficiency for N-arylation of cyclic amines.Base: NaOtBu, Solvent: Toluene or Dioxane, Temp: 80-110 °C
Copper (e.g., CuI) Ullmann CondensationCost-effective, suitable for specific substrates.Ligand: e.g., 1,10-phenanthroline, Base: K₂CO₃ or Cs₂CO₃, Solvent: DMF or Dioxane, Temp: 100-140 °C

Note: The data presented is synthesized from general protocols and examples on analogous substrates. Direct comparison of yields for 8-Boc-2,8-diazaspiro[4.5]decane requires further specific experimental investigation.

Experimental Protocols

Below are detailed experimental methodologies for the two major catalytic systems, adapted from established procedures for N-arylation of cyclic amines.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is based on the successful application of the Pd₂(dba)₃/XPhos system for the N-arylation of a related diazaspirocycle.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Dry Reaction Vessel Inert_Atmosphere Purge with N₂ or Ar Reaction_Vessel->Inert_Atmosphere Reagents Add Pd₂(dba)₃, XPhos, NaOtBu, 8-Boc-2,8-diazaspiro[4.5]decane, Aryl Halide, and Solvent Inert_Atmosphere->Reagents Heating Heat to 80-110 °C Reagents->Heating Stirring Stir for specified time Heating->Stirring Cooling Cool to Room Temp. Stirring->Cooling Quenching Quench with Water Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Final_Product N-Aryl-8-Boc-2,8- diazaspiro[4.5]decane Purification->Final_Product Characterize Ullmann_Condensation cluster_catalytic_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Amine 8-Boc-2,8-diazaspiro[4.5]decane Cu_Amide Copper Amide Intermediate Amine->Cu_Amide + Cu(I), - H⁺ Aryl_Halide Aryl Halide Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Amine Ligand Ligand (optional) Ligand->Cu_I Cu_Amide->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Product N-Aryl Product Reductive_Elimination->Product Cu_Halide Cu(I) Halide Reductive_Elimination->Cu_Halide Cu_Halide->Cu_I Ligand Exchange/ Base Regeneration

Comparative Review of Patents Utilizing Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate in Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a key heterocyclic building block employed in the synthesis of a variety of therapeutic agents. Its rigid spirocyclic core serves as a valuable scaffold for the development of potent and selective inhibitors targeting various enzymes and protein-protein interactions. This guide provides a comparative analysis of two notable patents that utilize this spiro-diamine derivative in the synthesis of novel inhibitors: WO2017112768A1, which focuses on inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction for cancer therapy, and WO2007061978A1, which describes the synthesis of histone deacetylase (HDAC) inhibitors. This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at synthetic methodologies and the resulting biological activities.

Patent 1: WO2017112768A1 - Inhibitors of the Menin-MLL Interaction

This patent describes the synthesis of compounds that inhibit the interaction between menin and MLL, a critical driver in certain types of leukemia. The this compound moiety is incorporated as a core structural element.

Experimental Protocol: Synthesis of a Menin-MLL Inhibitor Intermediate

The synthesis involves the reaction of this compound with a thieno[2,3-d]pyrimidine derivative. The general procedure is analogous to the multi-step synthesis described in the patent, starting from the coupling of the spirocycle.

Step 1: Nucleophilic Aromatic Substitution

A solution of 4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine and this compound is prepared in a suitable solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, where the secondary amine of the spirocycle displaces the chlorine atom on the pyrimidine ring.

Step 2: Deprotection

The resulting Boc-protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to remove the tert-butyloxycarbonyl (Boc) protecting group from the spirocycle's second nitrogen atom.

Step 3: Subsequent Functionalization

The deprotected secondary amine is then further functionalized, for instance, by reductive amination with an aldehyde (e.g., isobutyraldehyde), to yield the final inhibitor.[1]

Quantitative Data: Biological Activity

The compounds synthesized using this scaffold have demonstrated potent inhibition of the Menin-MLL interaction. The biological activity is typically quantified by IC50 values, which represent the concentration of the inhibitor required to reduce the binding of MLL to menin by 50%.

Compound ClassTargetIC50 (nM)Reference
Thienopyrimidine DerivativesMenin-MLL Interaction3.6 - 33[2]
VTP50469 (a Menin-MLL inhibitor)MLL-r cell line proliferationVaries by cell line[3]
MI-463 / MI-503Menin-MLL Interaction~15[4]

Experimental Workflow Diagram

Menin_MLL_Inhibitor_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Coupling cluster_reaction2 Step 2: Deprotection cluster_reaction3 Step 3: Final Modification Thieno_pyrimidine 4-chloro-6-(2,2,2-trifluoroethyl) thieno[2,3-d]pyrimidine Coupling Nucleophilic Aromatic Substitution Thieno_pyrimidine->Coupling Spirocycle Tert-butyl 2,8-diazaspiro [4.5]decane-8-carboxylate Spirocycle->Coupling Boc_Intermediate Boc-Protected Intermediate Coupling->Boc_Intermediate DIPEA, DMF Deprotection Boc Deprotection (TFA, DCM) Deprotected_Intermediate Deprotected Spirocycle Intermediate Deprotection->Deprotected_Intermediate Final_Modification Reductive Amination Final_Product Final Menin-MLL Inhibitor Final_Modification->Final_Product Boc_Intermediate->Deprotection Deprotected_Intermediate->Final_Modification Aldehyde, Reducing Agent

Caption: Synthetic workflow for Menin-MLL inhibitors.

Patent 2: WO2007061978A1 - Spirocyclic Compounds as HDAC Inhibitors

This patent describes the synthesis of spirocyclic compounds, including derivatives of this compound, as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes and have applications in cancer therapy.

Experimental Protocol: Synthesis of an Acetylated Spirocycle Intermediate

The patent provides a method for the acylation of the spirocycle, a common step in building more complex HDAC inhibitors.

Step 1: Acylation

A mixture of this compound (500 mg, 1.81 mmol) and triethylamine (NEt3; 1.00 mL, 7.19 mmol) in 5 mL of dichloromethane (CH2Cl2) is treated with acetic anhydride (Ac2O). The reaction is stirred for 5 hours.[5]

Step 2: Work-up and Purification

The reaction mixture is diluted with ethyl acetate (EtOAc) and washed with a saturated sodium bicarbonate (NaHCO3) solution. The organic layer is then dried over sodium sulfate (Na2SO4), filtered, and concentrated to yield the acetylated product.[5]

Quantitative Data: Biological Activity

HDAC inhibitors are evaluated based on their ability to inhibit the enzymatic activity of different HDAC isoforms. While the patent describes the synthesis of a broad class of compounds, specific IC50 values for the direct product of the above reaction are not provided. However, related compounds in this class exhibit inhibitory activity in the micromolar to nanomolar range.

Compound ClassTargetIC50Reference
Novel ZBG HDAC InhibitorsHDAC15.30 ± 1.31 µM[6]
Novel ZBG HDAC InhibitorsHDAC68.90 ± 1.90 µM[6]
Benzamide-based HDAC InhibitorsHDACsSlow tight-binding inhibitors[7]

Experimental Workflow Diagram

HDAC_Inhibitor_Intermediate_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Spirocycle Tert-butyl 2,8-diazaspiro [4.5]decane-8-carboxylate Acylation Acylation Spirocycle->Acylation Reagents Acetic Anhydride (Ac2O) Triethylamine (NEt3) Reagents->Acylation Workup Aqueous Wash (sat'd NaHCO3) Acylation->Workup CH2Cl2, 5h Purification Drying & Concentration Workup->Purification Product Acetylated Spirocycle Intermediate Purification->Product

Caption: Synthesis of an acetylated spirocycle intermediate.

Comparison and Conclusion

The two patents demonstrate the versatility of this compound as a scaffold in medicinal chemistry.

  • Synthetic Strategy: WO2017112768A1 utilizes the spirocycle's secondary amine for a nucleophilic aromatic substitution, followed by deprotection and further elaboration to create complex Menin-MLL inhibitors. In contrast, WO2007061978A1 employs a more direct acylation of the secondary amine to generate intermediates for HDAC inhibitors.

  • Therapeutic Target: The applications are distinct, with the former targeting a protein-protein interaction implicated in leukemia and the latter focusing on a class of enzymes (HDACs) involved in epigenetic regulation, also with strong ties to cancer.

  • Data Presentation: The Menin-MLL inhibitor patent and related literature provide specific IC50 values against the target interaction and in cell-based assays, allowing for a clear quantitative assessment of performance. The HDAC inhibitor patent focuses more on the synthetic methodology for a class of compounds, with biological data being more broadly representative of the compound class rather than specific to the exemplified intermediate.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, a common intermediate in organic synthesis.[1] Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.

I. Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as harmful and an irritant.

Hazard Classifications:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • Harmful if inhaled.[2]

  • May cause respiratory irritation.[1][2]

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Use only outdoors or in a well-ventilated area.[3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

II. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValue
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol [2]
Physical Form Solid or Semi-solid or liquid or lump
Storage Temperature 2-8°C, sealed in dry, dark place

III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Incineration is a suggested treatment method.[4]

Step 1: Personal Protective Equipment (PPE) Verification Before beginning the disposal process, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (inspect before use).[4]

  • Safety goggles or a face shield.[3]

  • A lab coat or other protective clothing.[3]

  • Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[3][4]

Step 2: Waste Collection

  • Carefully sweep up any solid material, avoiding dust formation.[4]

  • Place the waste into a suitable, clearly labeled, and closed container for disposal.[4]

Step 3: Contaminated Material Handling

  • Dispose of any contaminated materials, such as gloves or absorbent pads, as unused product in accordance with applicable laws and good laboratory practices.[4]

  • Take off any contaminated clothing and wash it before reuse.[3]

Step 4: Professional Disposal

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[4]

  • Provide the disposal service with the Safety Data Sheet (SDS) for this compound.

  • It is recommended that the material be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

Step 5: Accidental Release Measures

  • In case of a spill, evacuate personnel to a safe area.[4]

  • Ensure adequate ventilation.[4]

  • Prevent the product from entering drains.[4]

  • Contain the spill and then collect it as described in Step 2.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste (Avoid Dust Formation) ppe->collect container Step 3: Place in Labeled, Sealed Container collect->container contact Step 4: Contact Licensed Waste Disposal Service container->contact incinerate Recommended Disposal: Chemical Incineration contact->incinerate end End: Proper Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No: 236406-39-6) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining operational and disposal plans.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure safe handling. The compound is irritating to the eyes, respiratory system, and skin[1].

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[3]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from splashes and dust particles.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent direct skin contact with the compound.[3][4][5] Gloves must be inspected before use and disposed of properly after handling the chemical.[5]
Body Protection A standard laboratory coat that is fully buttoned with long sleeves.To protect skin and clothing from contamination.[4][6]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[5]To prevent inhalation of dust particles, especially when handling the solid form of the compound.[5]
Footwear Closed-toe shoes.To protect feet from spills.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound, which is typically a solid or semi-solid.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have the Safety Data Sheet (SDS) readily accessible for reference.[3]

    • Locate the nearest eyewash station and safety shower before beginning work.

  • Handling the Compound :

    • Don the appropriate PPE as specified in the table above.

    • Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation of dust.[5]

    • Avoid the formation of dust during handling.[5]

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.

    • If the compound needs to be dissolved, add it slowly to the solvent to avoid splashing.

  • Post-Handling :

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5][7]

    • Clean the work surface to prevent cross-contamination.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE.[5]

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[5]
Spill Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] Do not let the product enter drains.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.

    • Contaminated materials (e.g., gloves, weighing paper, paper towels) should also be placed in a designated hazardous waste container.

  • Disposal :

    • Dispose of the chemical waste through a licensed professional waste disposal service.[5]

    • One recommended method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Contaminated packaging should be disposed of as unused product.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Preparedness Prep1 Review SDS Prep2 Don PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) Prep1->Prep2 Prep3 Prepare Fume Hood Prep2->Prep3 Handling1 Weigh Compound Prep3->Handling1 Handling2 Transfer to Reaction Vessel Handling1->Handling2 Handling3 Perform Experiment Handling2->Handling3 Cleanup1 Decontaminate Work Area Handling3->Cleanup1 Cleanup2 Dispose of Contaminated PPE Cleanup1->Cleanup2 Cleanup3 Segregate & Label Waste Cleanup2->Cleanup3 Cleanup4 Store Waste for Pickup Cleanup3->Cleanup4 Emergency1 Eyewash & Safety Shower Accessible Emergency2 Spill Kit Ready

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.